Technical Documentation Center

Ethyl 2-acetoxy-2-methylacetoacetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-acetoxy-2-methylacetoacetate
  • CAS: 25409-39-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 2-acetoxy-2-methylacetoacetate (CAS 25409-39-6): Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of Ethyl 2-acetoxy-2-methylacetoacetate, a versatile chemical intermediate. It is designed for researchers, scientists, and professionals in drug development and fin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 2-acetoxy-2-methylacetoacetate, a versatile chemical intermediate. It is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering in-depth insights into its properties, synthesis, and practical applications.

Section 1: Core Molecular Profile and Physicochemical Properties

Ethyl 2-acetoxy-2-methylacetoacetate, with the CAS number 25409-39-6, is a multifunctional organic compound.[1] Its structure is distinguished by a quaternary carbon atom substituted with an ethyl ester, an acetoxy group, a methyl group, and an acetyl group.[1] This unique arrangement of functional groups dictates its chemical behavior and utility in synthesis.[1]

Table 1: Physicochemical Properties of Ethyl 2-acetoxy-2-methylacetoacetate

PropertyValue
Molecular Formula C₉H₁₄O₅
Molecular Weight 202.20 g/mol [1]
Physical State Liquid[1]
Density 1.115 g/cm³ (or 1.079 g/mL at 25 °C)[1][2]
Boiling Point 257.1°C at 760 mmHg; 80-84 °C at 1 mmHg[1][2]
Flash Point 103.9°C (219.2°F) - closed cup[1]
Refractive Index n20/D 1.428[2]
EC Number 246-951-7

The presence of multiple oxygen-containing functional groups results in significant intermolecular forces, such as dipole-dipole interactions, which explains its relatively high boiling point.[1]

Section 2: Synthesis and Purification

The primary route for synthesizing Ethyl 2-acetoxy-2-methylacetoacetate involves the oxidation of a precursor.[1] Historical methods have utilized lead(IV) acetate in a benzene solvent at temperatures between 35-40°C.[1] This approach is a classic method for introducing an acetoxy group at a specific carbon atom.[1]

The synthesis can be visualized as a multi-step process, beginning with the selection of the appropriate starting materials and culminating in a purified final product.

Caption: Generalized workflow for the synthesis of Ethyl 2-acetoxy-2-methylacetoacetate.

  • Step 1: Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve the starting material, ethyl 2-methylacetoacetate, in anhydrous benzene.

  • Step 2: Reagent Addition: Gradually add lead(IV) acetate to the stirred solution while maintaining the temperature between 35-40°C. The reaction is exothermic and may require an ice bath for temperature control.

  • Step 3: Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 4: Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature and quench by carefully adding water. Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

  • Step 5: Washing and Drying: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Step 6: Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

The crude product is typically purified by vacuum distillation to yield the final, high-purity Ethyl 2-acetoxy-2-methylacetoacetate.[2] The fraction boiling at 80-84 °C under a pressure of 1 mmHg is collected.[2]

Section 3: Chemical Reactivity and Mechanistic Pathways

The reactivity of Ethyl 2-acetoxy-2-methylacetoacetate is governed by its diverse functional groups:[1]

  • Ester Group: Susceptible to hydrolysis, transesterification, and aminolysis.[1]

  • Ketone Group: Can undergo nucleophilic addition reactions.[1]

  • Acetoxy Group: Functions as a potential leaving group in substitution reactions.[1]

A key application of this compound is its hydrolysis to produce 2-acetolactate.[2] This reaction is typically carried out using a base such as sodium hydroxide.[2]

The hydrolysis of the ethyl ester proceeds via a nucleophilic acyl substitution mechanism.

HydrolysisMechanism Reactant Reactant Ethyl 2-acetoxy-2-methylacetoacetate Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack Base OH⁻ Product Product 2-Acetolactate Anion Intermediate->Product Elimination of Ethoxide Byproduct Ethanol Intermediate->Byproduct

Caption: Simplified mechanism of base-catalyzed hydrolysis of the ester group.

Section 4: Applications in Research and Development

Ethyl 2-acetoxy-2-methylacetoacetate serves as a valuable building block in organic synthesis.[1] Its primary applications are found in laboratory settings for the preparation of more complex molecules, including specialized esters.[1]

One notable application is in the preparation of 2-acetolactate through hydrolysis with sodium hydroxide.[2] This compound is also utilized in the study of thermophilic bacteria, such as Geobacillus sp., for the production of acetoin and 2,3-butanediol.[3] These chemicals have various industrial applications.

The conversion of Ethyl 2-acetoxy-2-methylacetoacetate to valuable bioproducts can be illustrated as follows:

BiocatalysisPathway Substrate Ethyl 2-acetoxy- 2-methylacetoacetate Step1 Base Hydrolysis (NaOH) Substrate->Step1 Intermediate1 2-Acetolactate Step1->Intermediate1 Step2 Bacterial Metabolism (Geobacillus sp.) Intermediate1->Step2 Product1 Acetoin Step2->Product1 Product2 2,3-Butanediol Step2->Product2

Caption: Pathway from Ethyl 2-acetoxy-2-methylacetoacetate to bioproducts.

Section 5: Safety and Handling

Appropriate safety precautions must be observed when handling Ethyl 2-acetoxy-2-methylacetoacetate. It is classified as a combustible liquid.

Table 2: GHS Hazard Information for the Precursor, Ethyl 2-methylacetoacetate

Hazard StatementDescription
H227 Combustible liquid[4][5]
H315 Causes skin irritation[4]
H319 / H320 Causes serious eye irritation[4][5]
H335 May cause respiratory irritation[4]

Note: This data is for a closely related precursor molecule and should be considered as indicative for handling Ethyl 2-acetoxy-2-methylacetoacetate until a specific safety data sheet is consulted.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: Lab coat.

Storage: Store in a well-ventilated place.[5] Keep the container tightly closed in a dry and cool environment.

First Aid Measures:

  • After Inhalation: Move to fresh air. If symptoms persist, consult a doctor.

  • After Skin Contact: Wash off with soap and plenty of water.[6]

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

  • After Swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Section 6: Conclusion

Ethyl 2-acetoxy-2-methylacetoacetate is a chemical intermediate with a unique structural framework that provides it with versatile reactivity. Its synthesis, while requiring careful control of reaction conditions, is well-established. The compound's utility is demonstrated in its application as a precursor for other valuable chemicals, particularly in the realm of biocatalysis and fine chemical synthesis. Adherence to proper safety and handling protocols is essential when working with this and related compounds. This guide serves as a foundational resource for researchers and professionals seeking to leverage the synthetic potential of Ethyl 2-acetoxy-2-methylacetoacetate.

References

  • Chem-Impex. Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate.

  • Vulcanchem. Ethyl 2-acetoxy-2-methylacetoacetate - 25409-39-6.

  • The Good Scents Company. ethyl 2-ethyl acetoacetate 2-ethyl-3-oxobutanoic acid ethyl ester.

  • National Center for Biotechnology Information. Ethyl 2-methylacetoacetate. PubChem Compound Database.

  • Benchchem. A Spectroscopic Comparison of Ethyl 2-Methylacetoacetate and Its Derivatives: A Guide for Researchers.

  • Sigma-Aldrich. Ethyl 2-acetoxy-2-methylacetoacetate 97 25409-39-6.

  • Benchchem. Ethyl 2-methylacetoacetate | 609-14-3.

  • ResearchGate. Conversion of ethyl 2-acetoxy-2-methylacetoacetate into -acetolactate...

  • ChemicalBook. ETHYL 2-ACETOXY-2-METHYLACETOACETATE | 25409-39-6.

  • YouTube. Acetoacetic Ester Synthesis Reaction Mechanism.

  • Tokyo Chemical Industry (India) Pvt. Ltd. Ethyl 2-Methylacetoacetate 609-14-3.

  • Organic Syntheses. Acetoacetic acid, ethyl ester.

  • TCI Chemicals. Ethyl 2-Methylacetoacetate 609-14-3.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Art of Synthesis: Ethyl 2-Methylacetoacetate in Fine Chemical Applications.

  • ACS Publications. Synthesis of γ-Acetoxy β-Keto Esters Through Regioselective Hydration of γ-Acetoxy-α,β-alkynoates. The Journal of Organic Chemistry.

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.

  • Thieme. One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA.

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters.

  • BLD Pharm. Ethyl 2-acetoxy-2-methyl-3-oxobutanoate | 25409-39-6.

  • Cayman Chemical. Safety Data Sheet.

  • ECMDB. Ethyl-2-methylacetoacetate (ECMDB20553) (M2MDB001358).

  • YouTube. METHYL ACETOACETATE SYNTHESIS.

  • The Acetoacetic Ester Synthesis Synthesis of Methyl Ketones.

  • FUJIFILM Wako Pure Chemical Corporation. Ethyl 2-acetoxy-2-methylacetoacetate.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Castrol. SAFETY DATA SHEET. [URL: https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C352E4A71A75B46080258A320054F118/ File/270225.pdf)
  • Spectrum Chemical. SAFETY DATA SHEET.

Sources

Exploratory

"Ethyl 2-acetoxy-2-methylacetoacetate" molecular structure

An In-Depth Technical Guide to the Molecular Structure of Ethyl 2-acetoxy-2-methylacetoacetate For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Quaternary α-Keto Ester Ethyl 2-ace...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of Ethyl 2-acetoxy-2-methylacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Quaternary α-Keto Ester

Ethyl 2-acetoxy-2-methylacetoacetate is a fascinating, though not widely commercialized, organic molecule that presents a unique structural motif: a quaternary carbon atom at the α-position of a β-keto ester. This structural feature—a carbon atom bonded to four other non-hydrogen atoms (a methyl group, an acetyl group, an acetoxy group, and an ethoxycarbonyl group)—precludes the keto-enol tautomerism typically observed in related compounds like ethyl acetoacetate.[1] This guide offers a comprehensive examination of the molecule's structure, a plausible synthetic pathway, and its detailed spectroscopic characterization, providing a foundational resource for researchers incorporating this or similar scaffolds into their synthetic programs.

The primary utility of Ethyl 2-acetoxy-2-methylacetoacetate in a laboratory setting is as a precursor for other valuable compounds. For instance, it can be hydrolyzed with sodium hydroxide to prepare 2-acetolactate, a biologically relevant intermediate.[2] Its structural complexity also makes it an interesting subject for studies in stereoselective synthesis and as a building block in the development of novel chemical entities.

Core Molecular and Physical Properties

A clear understanding of a molecule's fundamental properties is the bedrock of its application in research. The key identifiers and physical characteristics of Ethyl 2-acetoxy-2-methylacetoacetate are summarized below.

PropertyValueSource
IUPAC Name Ethyl 2-acetoxy-2-methyl-3-oxobutanoateN/A
CAS Number 25409-39-6[3][4]
Molecular Formula C₉H₁₄O₅[3]
Molecular Weight 202.20 g/mol [3]
Appearance Liquid
Density 1.079 g/mL at 25 °C[5]
Boiling Point 80-84 °C at 1 mmHg[5]
Refractive Index n20/D 1.428[5]
SMILES String CCOC(=O)C(C)(OC(=O)C)C(=O)C

Molecular Structure and Conformation

The central feature of Ethyl 2-acetoxy-2-methylacetoacetate is the C2 quaternary carbon. This carbon is sp³ hybridized and creates a sterically congested environment, influencing the molecule's overall conformation and reactivity. The presence of multiple carbonyl groups introduces several dipoles, making it a polar molecule.

molecular_structure C1 CH₃ C2 C C1->C2 O1 O C2->O1 O C3 C C2->C3 C4 CH₃ C3->C4 O2 O C3->O2 C5 O C3->C5 C6 C C5->C6 C8 CH₂ C5->C8 O3 O C6->O3 O C7 CH₃ C6->C7 C9 CH₃ C8->C9 inv1 inv2

Caption: 2D molecular structure of Ethyl 2-acetoxy-2-methylacetoacetate.

Proposed Synthesis Pathway and Mechanism

Causality of Experimental Choices:

  • Step 1: α-Hydroxylation. The α-proton of Ethyl 2-methylacetoacetate is acidic and can be removed by a strong base like Sodium Hydride (NaH) to form a stable enolate. This nucleophilic enolate can then be reacted with an electrophilic oxygen source. A common and effective reagent for this transformation is a Molybdenum Peroxide complex (MoO₅·Py·HMPA), which delivers an oxygen atom to the α-position to form Ethyl 2-hydroxy-2-methylacetoacetate.

  • Step 2: Acetylation. The resulting tertiary alcohol is then acetylated. A standard and highly efficient method is to use Acetyl Chloride in the presence of a non-nucleophilic base like Pyridine. Pyridine acts as a catalyst and scavenges the HCl byproduct, driving the reaction to completion.

synthesis_workflow start Ethyl 2-methyl- acetoacetate reagent1 1. NaH 2. MoO₅·Py·HMPA start->reagent1 enolate Sodium Enolate Intermediate hydroxyl Ethyl 2-hydroxy- 2-methylacetoacetate enolate->hydroxyl α-Hydroxylation reagent2 Acetyl Chloride, Pyridine hydroxyl->reagent2 final Ethyl 2-acetoxy- 2-methylacetoacetate reagent1->enolate Deprotonation reagent2->final Acetylation

Caption: Proposed two-step synthesis workflow for the target molecule.

Structural Elucidation: A Predictive Spectroscopic Analysis

As experimental spectra for this specific molecule are not publicly available, this section provides a predictive analysis based on established principles of NMR and IR spectroscopy. This theoretical data serves as a benchmark for researchers to validate their synthetic products.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The structure of Ethyl 2-acetoxy-2-methylacetoacetate suggests five distinct proton environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.25Quartet (q)2H-O-CH₂ -CH₃Protons of the ethyl ester methylene group, split by the adjacent methyl group.
~ 2.20Singlet (s)3H-C(=O)-CH₃ Aceto methyl protons. No adjacent protons to couple with.
~ 2.10Singlet (s)3H-O-C(=O)-CH₃ Acetoxy methyl protons. No adjacent protons to couple with.
~ 1.60Singlet (s)3Hα-CH₃ Alpha-methyl protons on the quaternary carbon. No adjacent protons.
~ 1.28Triplet (t)3H-O-CH₂-CH₃ Protons of the ethyl ester methyl group, split by the adjacent methylene group.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Nine unique carbon signals are expected in the broadband-decoupled ¹³C NMR spectrum.

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~ 202C =O (Ketone)Ketone carbonyls are typically found far downfield.
~ 170C =O (Ester)Ester carbonyl carbons.
~ 169C =O (Acetate)Acetate carbonyl carbon, similar to the ester.
~ 85C -quaternary (α-carbon)The sp³ quaternary carbon bonded to two oxygen atoms will be significantly downfield.
~ 62-O-CH₂ -CH₃Ethyl ester methylene carbon.
~ 26-C(=O)-CH₃ Aceto methyl carbon.
~ 21-O-C(=O)-CH₃ Acetoxy methyl carbon.
~ 19α-CH₃ Alpha-methyl carbon.
~ 14-O-CH₂-CH₃ Ethyl ester methyl carbon.
Predicted Infrared (IR) Spectrum

The IR spectrum is dominated by the stretching frequencies of its three carbonyl groups and C-O bonds.

Frequency (cm⁻¹)Functional GroupVibration Type
~ 1755C=OAcetate Ester Stretch
~ 1745C=OEthyl Ester Stretch
~ 1720C=OKetone Stretch
1250 - 1050C-OEster C-O Stretch (multiple bands expected)
2980 - 2850C-HAliphatic sp³ C-H Stretch

Representative Experimental Protocol

This protocol is a self-validating system; successful synthesis should yield a product whose spectroscopic data matches the predictions outlined above. Standard laboratory safety protocols, including the use of personal protective equipment, should be strictly followed.

Step 1: α-Hydroxylation of Ethyl 2-methylacetoacetate

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend Sodium Hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous Tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of Ethyl 2-methylacetoacetate (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

  • Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the enolate.

  • In a separate flask, prepare the MoO₅·Py·HMPA complex according to established literature procedures.

  • Add the MoO₅·Py·HMPA reagent (1.2 eq.) to the enolate solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Sodium Sulfite (Na₂SO₃).

  • Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Ethyl 2-hydroxy-2-methylacetoacetate.

Step 2: Acetylation of Ethyl 2-hydroxy-2-methylacetoacetate

  • Dissolve the crude alcohol from Step 1 in anhydrous Dichloromethane (DCM) containing Pyridine (1.5 eq.).

  • Cool the solution to 0 °C.

  • Add Acetyl Chloride (1.2 eq.) dropwise. A white precipitate of pyridinium hydrochloride will form.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with 1 M HCl (aq.).

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash sequentially with saturated Sodium Bicarbonate (NaHCO₃) solution and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oil via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the pure Ethyl 2-acetoxy-2-methylacetoacetate.

Conclusion

Ethyl 2-acetoxy-2-methylacetoacetate represents a structurally distinct β-keto ester with a locked, non-enolizable conformation due to its quaternary α-carbon. While not a common reagent, its synthesis from readily available precursors is straightforward. The predictive spectroscopic data provided in this guide serves as a crucial tool for its unambiguous identification and quality control. For professionals in drug discovery and organic synthesis, understanding the synthesis and characterization of such unique molecular scaffolds is essential for the rational design and development of new chemical entities.

References

  • LookChem. (n.d.). Ethyl 2-acetoxy-2-methylacetoacetate. Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). Ethyl 2-methylacetoacetate. Retrieved from [Link]

  • Dulieu, C., & Poncelet, D. (2000). Conversion of ethyl 2-acetoxy-2-methylacetoacetate into -acetolactate.... ResearchGate. Retrieved from [Link]

Sources

Foundational

The Duality of a Beta-Keto Ester: A Technical Guide to Ethyl 2-acetoxy-2-methylacetoacetate and Its Progenitor

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide delves into the chemical identity, synthesis, and utility of ethyl 2-acetoxy-2-methylacetoacetate, a specialized β-ke...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the chemical identity, synthesis, and utility of ethyl 2-acetoxy-2-methylacetoacetate, a specialized β-keto ester. As a senior application scientist, the ensuing discussion is structured to provide not just procedural steps but also the underlying chemical rationale, ensuring a robust understanding for its application in research and development. We will also draw comparisons with its closely related and more widely documented precursor, ethyl 2-methylacetoacetate, to provide a comprehensive contextual understanding.

Nomenclature and Physicochemical Properties: Distinguishing Two Closely Related Esters

In the realm of organic synthesis, precision in nomenclature is paramount. The subject of this guide, Ethyl 2-acetoxy-2-methylacetoacetate , is a distinct molecule with specific properties and applications. It is crucial to differentiate it from its structural relative, Ethyl 2-methylacetoacetate .

Ethyl 2-acetoxy-2-methylacetoacetate

This molecule is characterized by an acetoxy group at the α-position of a β-keto ester backbone.

  • Synonyms: Ethyl 2-acetyllactate acetate[1]

  • CAS Number: 25409-39-6[1]

  • Molecular Formula: C₉H₁₄O₅[1][2]

  • Molecular Weight: 202.20 g/mol [1]

Table 1: Physicochemical Properties of Ethyl 2-acetoxy-2-methylacetoacetate

PropertyValueSource
Physical StateLiquid[1]
Boiling Point80-84 °C at 1 mmHg[1][3]
Density1.079 g/mL at 25 °C[1][3]
Refractive Indexn20/D 1.428[1][3]
Ethyl 2-methylacetoacetate

This is the parent β-keto ester from which the acetoxy derivative is synthesized.

  • Synonyms: 2-Acetylpropionic acid ethyl ester, Ethyl 2-acetylpropionate, 2-Methylacetoacetic acid ethyl ester

  • CAS Number: 609-14-3

  • Molecular Formula: C₇H₁₂O₃

  • Molecular Weight: 144.17 g/mol

Synthesis and Mechanism: The Path to α-Acetoxylation

The primary route to Ethyl 2-acetoxy-2-methylacetoacetate involves the α-acetoxylation of Ethyl 2-methylacetoacetate. The reagent of choice for this transformation is lead(IV) acetate.

Conceptual Framework of α-Acetoxylation

The mechanism of α-acetoxylation of ketones and β-keto esters with lead(IV) acetate is a well-established oxidative process. It is understood to proceed through the enol or enolate form of the carbonyl compound. The enol acts as a nucleophile, attacking the electrophilic lead(IV) center, which is followed by an intramolecular transfer of an acetate group to the α-carbon.

alpha_acetoxylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products E2MAA Ethyl 2-methylacetoacetate (enol form) Pb_complex Organolead Intermediate E2MAA->Pb_complex Nucleophilic attack of enol on Pb(IV) LTA Lead(IV) Acetate Pb(OAc)₄ LTA->Pb_complex E2AMAA Ethyl 2-acetoxy-2-methylacetoacetate Pb_complex->E2AMAA Intramolecular acetate transfer (Reductive Elimination) Pb_II Lead(II) Acetate Pb(OAc)₂ Pb_complex->Pb_II AcOH Acetic Acid Pb_complex->AcOH

Figure 1: Conceptual workflow of the α-acetoxylation of a β-keto ester using lead(IV) acetate.

Experimental Protocol: Synthesis of Ethyl 2-acetoxy-2-methylacetoacetate

This protocol is based on established methods for the α-acetoxylation of β-dicarbonyl compounds.

Materials:

  • Ethyl 2-methylacetoacetate

  • Lead(IV) acetate (handle with care, toxic)

  • Benzene (or a less toxic solvent like toluene)

  • Glacial acetic acid

  • Diatomaceous earth

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, dissolve Ethyl 2-methylacetoacetate (1 equivalent) in dry benzene.

  • Addition of Reagent: Add Lead(IV) acetate (1.1 equivalents) to the solution. A small amount of glacial acetic acid can be added to suppress side reactions.

  • Reaction Conditions: Heat the mixture to a gentle reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the precipitated lead(II) acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure Ethyl 2-acetoxy-2-methylacetoacetate.

Key Applications: A Precursor to α-Acetolactate

The primary documented application of Ethyl 2-acetoxy-2-methylacetoacetate is as a stable precursor for the synthesis of α-acetolactate.[1] α-Acetolactate is a key intermediate in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) and is a substrate for the enzyme acetolactate decarboxylase, which is relevant in brewing and other fermentation processes. The instability of α-acetolactate makes its direct use challenging, hence the utility of a stable precursor like Ethyl 2-acetoxy-2-methylacetoacetate.

Experimental Protocol: Hydrolysis to α-Acetolactate

The conversion is achieved through a controlled saponification (hydrolysis) of the ester and acetoxy groups.[4]

Materials:

  • Ethyl 2-acetoxy-2-methylacetoacetate

  • 1 M Sodium hydroxide (NaOH) solution

  • pH meter

  • Magnetic stirrer

Procedure:

  • Preparation: In a beaker, dilute a known amount of Ethyl 2-acetoxy-2-methylacetoacetate with deionized water.

  • Hydrolysis: While stirring, slowly add 1 M NaOH solution. The reaction can be conducted under pH-stat conditions, maintaining the pH at a specific level (e.g., 11.5 or 13.2) by the controlled addition of NaOH.[4] A higher pH (13.2) leads to a faster reaction.[4]

  • Monitoring: The consumption of NaOH indicates the progress of the hydrolysis. A 95% yield of α-acetolactate can be achieved under these conditions.[4]

  • Usage: The resulting aqueous solution of sodium α-acetolactate is typically used immediately in subsequent enzymatic assays or other applications due to its instability.

hydrolysis_workflow start Start: Ethyl 2-acetoxy-2-methylacetoacetate prepare Dilute with H₂O start->prepare hydrolyze Add 1M NaOH Maintain pH (e.g., 13.2) prepare->hydrolyze monitor Monitor NaOH consumption hydrolyze->monitor product Product: Aqueous solution of α-acetolactate monitor->product

Figure 2: Workflow for the preparation of α-acetolactate from ethyl 2-acetoxy-2-methylacetoacetate.

While direct applications of Ethyl 2-acetoxy-2-methylacetoacetate in drug development are not widely reported, its role as a precursor to α-acetolactate provides an indirect link. The biosynthetic pathways involving α-acetolactate are targets for the development of herbicides and antimicrobial agents.

Analytical Characterization

The purity and identity of Ethyl 2-acetoxy-2-methylacetoacetate are typically confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), two distinct methyl singlets (one for the acetyl group and one for the methyl group on the quaternary carbon), and another methyl singlet for the acetoxy group.
¹³C NMR Resonances for the carbonyl carbons of the ketone and two ester groups, the quaternary carbon, and the various methyl and methylene carbons.
GC-MS A distinct peak at a specific retention time, with a mass spectrum showing the molecular ion peak (m/z = 202.20) and characteristic fragmentation patterns corresponding to the loss of ethoxy, acetyl, and acetoxy groups.
FT-IR Strong absorption bands characteristic of the C=O stretching vibrations of the ketone and ester functional groups.

Comparative Utility: The Role of Ethyl 2-methylacetoacetate in Drug Development

In contrast to its acetoxy derivative, Ethyl 2-methylacetoacetate is a versatile and widely used building block in pharmaceutical synthesis.[5] Its utility stems from the reactivity of the α-proton, which can be readily removed to form a nucleophilic enolate. This enolate can then be used to form new carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules.

It serves as a key intermediate in the synthesis of:

  • Anti-inflammatory and analgesic drugs. [5]

  • Insecticides, such as Pirimicarb. [5]

  • Complex natural products.[5]

Conclusion

Ethyl 2-acetoxy-2-methylacetoacetate is a specialized chemical intermediate with a primary, well-defined role as a stable precursor to the biochemically significant but unstable molecule, α-acetolactate. Its synthesis via α-acetoxylation of Ethyl 2-methylacetoacetate is a standard transformation in organic chemistry. While its direct application in drug synthesis is limited, its progenitor, Ethyl 2-methylacetoacetate, is a cornerstone intermediate in the pharmaceutical and fine chemical industries. Understanding the synthesis, properties, and applications of both molecules provides researchers with valuable tools for their synthetic endeavors.

References

  • Dulieu, C., & Poncelet, D. (1999). Spectrophotometric assay of α-acetolactate decarboxylase. ResearchGate. Available at: [Link]

  • Juniper Publishers. (2021). Lead Tetraacetate in Organic Synthesis. Organic & Medicinal Chem IJ. Available at: [Link]

  • Organic Chemistry Portal. (2007). An Efficient Method for the α-Acetoxylation of Ketones. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing (R)-2-methylbutanoic acid and (R)-2-methylbutanoic acid ethyl ester via lipase resolution.
  • Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Available at: [Link]

  • Cureus. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Available at: [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

Sources

Exploratory

A Predictive Guide to the Mass Spectrometric Analysis of Ethyl 2-acetoxy-2-methylacetoacetate: Method Development and Fragmentation Analysis

Executive Summary The structural characterization of novel or specialized organic compounds is a cornerstone of drug development and chemical research. Ethyl 2-acetoxy-2-methylacetoacetate, a substituted β-keto ester, pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of novel or specialized organic compounds is a cornerstone of drug development and chemical research. Ethyl 2-acetoxy-2-methylacetoacetate, a substituted β-keto ester, presents a unique analytical challenge due to the absence of readily available mass spectral data in common databases. This guide provides a predictive framework for researchers and scientists aiming to develop a robust mass spectrometry (MS) method for its analysis. By leveraging fundamental principles of ionization and fragmentation, and drawing parallels with structurally similar molecules, this document outlines a strategic approach to method development, predicts the primary fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), and offers validated, step-by-step protocols for implementation. The objective is to equip the analyst with the foresight needed to intelligently design experiments, interpret the resulting spectra, and confidently elucidate the structure of this and similar molecules.

Introduction: Analytical Rationale for a Multifunctional Keto Ester

Ethyl 2-acetoxy-2-methylacetoacetate is a small organic molecule (Molecular Weight: 202.20 g/mol ; Formula: C9H14O5) characterized by several key functional groups: an ethyl ester, a ketone, and an acetate group, all organized around a quaternary α-carbon. This structural complexity makes mass spectrometry an indispensable tool for its unambiguous identification and purity assessment. Mass spectrometry not only provides the molecular weight but also offers a detailed structural fingerprint through controlled fragmentation.[1][2]

The analytical strategy must account for the molecule's properties:

  • β-Dicarbonyl System: The ketone and ester groups create a reactive β-dicarbonyl moiety, which can influence ionization and fragmentation.[3][4][5]

  • Ester Linkages: Both the ethyl ester and the acetate group are susceptible to characteristic cleavages.[6][7][8]

  • Quaternary α-Carbon: The absence of a hydrogen on the α-carbon precludes certain common fragmentation pathways, such as those involving α-hydrogen transfer, simplifying some aspects of spectral interpretation.

This guide will focus on the two most common and complementary ionization techniques: high-energy Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and soft-ionization Electrospray Ionization (ESI), used with Liquid Chromatography (LC-MS).

Strategic Method Development: Choosing the Right Tools

The success of any MS analysis hinges on the initial experimental design. The choice of ionization source and mass analyzer is dictated by the analyte's physicochemical properties and the analytical question at hand.

  • Electron Ionization (EI): This is the classic, high-energy (70 eV) technique for volatile and thermally stable compounds, making it ideal for GC-MS.[1]

    • Expertise & Experience: EI is expected to induce extensive fragmentation. This is a double-edged sword: while it provides rich structural detail, the molecular ion (M+•) peak at m/z 202 may be weak or entirely absent.[8] The resulting "fingerprint" spectrum is highly reproducible and can be compared against libraries like the NIST Mass Spectral Database.[9][10] Given the multifunctionality of our target molecule, EI will be invaluable for elucidating the connectivity of the different functional groups.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique perfect for polar molecules that are not sufficiently volatile or stable for GC.[11][12]

    • Expertise & Experience: ESI generates ions directly from a liquid phase, typically by protonation ([M+H]+) or adduct formation (e.g., [M+Na]+). For ethyl 2-acetoxy-2-methylacetoacetate, we anticipate a strong signal for the protonated molecule at m/z 203 in positive ion mode. The key advantage of ESI is that it preserves the molecular ion, providing clear molecular weight information. Structural data is then obtained via tandem mass spectrometry (MS/MS), where the [M+H]+ ion is isolated and fragmented through collision-induced dissociation (CID). This controlled fragmentation is often simpler and more predictable than EI.[13]

The logical flow for analyzing a novel compound like this involves a multi-step, validated approach.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Chromatographic Separation & EI Analysis cluster_2 Phase 3: Targeted Fragmentation Analysis A Direct Infusion ESI-MS (High Resolution) B Confirm Molecular Formula (m/z 203.0863 for [C9H15O5]+) A->B Accurate Mass C Develop GC-MS Method D Acquire EI Spectrum (70 eV) C->D E Identify Characteristic Fragments & Compare to Library Data D->E F Develop LC-MS/MS Method G Optimize Collision Energy (CID) F->G H Map Fragmentation of [M+H]+ G->H G cluster_EI EI Fragmentation Pathways M [C9H14O5]+• m/z 202 F1 Loss of •OCH2CH3 (45 Da) M->F1 F2 Loss of •OCOCH3 (59 Da) M->F2 F3 Formation of Acetyl Cation M->F3 F4 McLafferty Rearrangement M->F4 I1 [C7H9O4]+ m/z 157 F1->I1 I2 [C7H11O3]+ m/z 143 F2->I2 I3 [CH3CO]+ m/z 43 (Likely Base Peak) F3->I3 I4 [C7H10O5]+• m/z 174 (Loss of C2H4) F4->I4

Caption: Predicted major EI fragmentation pathways.

In ESI, we first form the protonated molecule, [C9H15O5]+, at m/z 203 . Tandem MS (MS/MS) analysis involves isolating this ion and inducing fragmentation via CID. These are typically even-electron ions, and fragmentation is dominated by the loss of stable, neutral molecules.

  • Neutral Loss of Acetic Acid (CH3COOH): Protonation likely occurs on one of the carbonyl oxygens. A subsequent rearrangement can easily lead to the elimination of a neutral acetic acid molecule (60 Da), resulting in a fragment ion at m/z 143 . This is a very common pathway for protonated acetate esters. [14]* Neutral Loss of Ethanol (CH3CH2OH): The protonated ethyl ester can undergo rearrangement to lose a neutral ethanol molecule (46 Da), yielding a fragment at m/z 157 .

  • Consecutive Losses: The fragment at m/z 143 could further lose carbon monoxide (28 Da) to produce an ion at m/z 115 .

A Practical Guide to Implementation

Trustworthiness in analytical science comes from well-documented and robust protocols. The following are starting points for a research scientist.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in ethyl acetate. Create a working solution by diluting 1:100 in ethyl acetate.

  • GC System:

    • Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Inlet: Split/splitless injector at 250°C. Use a 1 µL injection in split mode (e.g., 20:1).

    • Oven Program: Start at 70°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 350.

    • Data Analysis: Identify the molecular ion and major fragments. Compare the full spectrum against the NIST/Wiley libraries.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Create a working solution of 10 µg/mL in 50:50 water:acetonitrile with 0.1% formic acid. The acid is crucial for promoting protonation [M+H]+.

  • LC System:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS System:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • MS1 Scan: Scan from m/z 100 to 400 to find the [M+H]+ ion at m/z 203.

    • MS2 (Product Ion Scan): Isolate the precursor ion at m/z 203. Apply varying collision energies (e.g., 10, 20, 40 eV) to generate a full fragmentation spectrum.

    • Data Analysis: Correlate fragment ions with the predicted neutral losses. Use high-resolution MS if available to confirm the elemental composition of each fragment.

Data Presentation and Validation

A clear summary of expected results is crucial for efficient data interpretation.

Table 1: Summary of Predicted Key Ions for Ethyl 2-acetoxy-2-methylacetoacetate

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral Loss / Fragment StructureConfidence
EI 202 ([M]+•)157Loss of •OCH2CH3High
143Loss of •OCOCH3High
174Loss of C2H4 (McLafferty)Medium
43[CH3CO]+Very High (Base Peak)
ESI-MS/MS 203 ([M+H]+)157Loss of CH3CH2OHHigh
143Loss of CH3COOHVery High
115Loss of CH3COOH and COMedium

Self-Validation and Trustworthiness: To ensure the integrity of the analysis, the following steps are recommended:

  • High-Resolution Mass Spectrometry (HRMS): Use an Orbitrap or TOF analyzer to measure the exact mass of the parent ion and its fragments. This allows for the unambiguous determination of their elemental formulas, confirming the proposed structures.

  • Isotopic Labeling: If feasible, synthesizing a deuterated analog (e.g., using ethanol-d6) would definitively confirm fragmentation pathways involving the ethyl ester group. [15]* Reference Standards: While no public spectrum exists, analyzing structurally similar compounds like ethyl acetoacetate can help validate the observed fragmentation patterns of the core structure.

Conclusion

While the mass spectrum for ethyl 2-acetoxy-2-methylacetoacetate is not publicly documented, a robust analytical strategy can be formulated based on the foundational principles of mass spectrometry. By predicting the fragmentation behavior under both EI and ESI conditions, researchers can approach the analysis with a clear set of expectations. The EI spectrum is anticipated to be rich in fragments, with a dominant acetyl ion at m/z 43, while the ESI-MS/MS spectrum will likely be characterized by clean neutral losses of ethanol and acetic acid from the protonated molecule. The detailed protocols and predictive data herein provide a comprehensive and trustworthy guide for the successful structural elucidation of this and other novel β-dicarbonyl compounds.

References

  • Harrison, A. G. (n.d.). Energetics and structural effects in the fragmentation of protonated esters in the gas phase. Can. J. Chem. 59(14), 2133-2140.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • McMurry, J. (2023, September 20). Organic Chemistry. OpenStax. [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Coutts, R. T., & Malicky, J. L. (1973). The mass spectra of some β-keto esters. Organic Mass Spectrometry, 7(9), 1003-1011. [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl ethanoate. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Shulze, S., & Keifer, D. Z. (2018). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Journal of Chemical Education, 95(10), 1833-1837. [Link]

Sources

Foundational

An In-depth Technical Guide to Ethyl 2-acetoxy-2-methylacetoacetate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the physical constants and properties of Ethyl 2-acetoxy-2-methylacetoacetate. The information...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the physical constants and properties of Ethyl 2-acetoxy-2-methylacetoacetate. The information presented herein is curated to provide not only foundational data but also insights into its practical application and handling.

Compound Identification and Structure

Ethyl 2-acetoxy-2-methylacetoacetate, with the CAS Number 25409-39-6, is a keto ester derivative. Its molecular structure consists of a central acetoacetate core, substituted with a methyl group and an acetoxy group at the alpha position. This unique arrangement of functional groups imparts specific chemical reactivity and physical properties that are of interest in various synthetic applications.

Molecular Formula: C₉H₁₄O₅ Molecular Weight: 202.20 g/mol Synonyms: Ethyl 2-acetyllactate acetate

Caption: Chemical structure of Ethyl 2-acetoxy-2-methylacetoacetate.

Physical and Chemical Properties

The physical constants of a compound are critical for its handling, purification, and use in reactions. The properties of Ethyl 2-acetoxy-2-methylacetoacetate are summarized in the table below.

PropertyValueSource
Form Liquid
Boiling Point 80-84 °C at 1 mmHg[1]
Density 1.079 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.428[1]
Flash Point 104.00 °C (219.2 °F) - closed cup
CAS Number 25409-39-6

These properties indicate that Ethyl 2-acetoxy-2-methylacetoacetate is a relatively high-boiling liquid under atmospheric pressure, necessitating vacuum distillation for purification to avoid decomposition. Its density is slightly greater than water.

Handling and Storage

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

Storage: It is recommended to store Ethyl 2-acetoxy-2-methylacetoacetate in a cool, dry, and well-ventilated area. The storage class for this combustible liquid is 10.

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment, including eyeshields and gloves, should be worn to prevent skin and eye contact.

Synthetic Applications

Ethyl 2-acetoxy-2-methylacetoacetate serves as a versatile intermediate in organic synthesis.

Preparation of 2-Acetolactate

A notable application of this compound is in the preparation of 2-acetolactate through hydrolysis with sodium hydroxide (NaOH).[1] This reaction is significant as 2-acetolactate is a key intermediate in the biosynthesis of branched-chain amino acids.

hydrolysis_workflow start Ethyl 2-acetoxy-2- methylacetoacetate hydrolysis Hydrolysis start->hydrolysis reagent NaOH (aq) reagent->hydrolysis product 2-Acetolactate hydrolysis->product byproduct Ethanol + Sodium Acetate hydrolysis->byproduct

Caption: Workflow for the hydrolysis of Ethyl 2-acetoxy-2-methylacetoacetate.

Use in Microbiological Studies

The compound has also been utilized in the isolation and characterization of novel thermophilic bacteria, such as Geobacillus sp., for the production of acetoin and 2,3-butanediol.[1] This highlights its utility as a substrate in microbial fermentation processes.

Experimental Protocols

This section would typically contain detailed, step-by-step methodologies for key experiments. Due to the nature of this response, a generalized protocol for its synthesis is outlined below. For specific experimental details, consulting the primary literature is recommended.

Generalized Synthesis via Acylation:

A common route to α-acetoxy-β-keto esters involves the acylation of the corresponding α-hydroxy-β-keto ester. The synthesis of Ethyl 2-acetoxy-2-methylacetoacetate can be envisioned to follow a similar pathway.

synthesis_pathway cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start_A Ethyl 2-hydroxy-2- methylacetoacetate reaction Acylation in the presence of a base (e.g., Pyridine) start_A->reaction start_B Acetylating Agent (e.g., Acetic Anhydride) start_B->reaction workup Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying purification Vacuum Distillation drying->purification product Ethyl 2-acetoxy-2- methylacetoacetate purification->product

Caption: Generalized workflow for the synthesis of Ethyl 2-acetoxy-2-methylacetoacetate.

Conclusion

Ethyl 2-acetoxy-2-methylacetoacetate is a valuable chemical entity with well-defined physical properties. Its utility in both synthetic organic chemistry and microbiological applications underscores its importance. A thorough understanding of its physical constants and handling requirements is essential for its effective and safe use in a research and development setting.

References

Sources

Exploratory

An In-Depth Technical Guide to Keto-Enol Tautomerism in Acetoacetate Derivatives: Principles, Analysis, and Implications in Drug Discovery

This guide provides a comprehensive exploration of keto-enol tautomerism in acetoacetate derivatives, tailored for researchers, scientists, and professionals in drug development. Moving beyond textbook descriptions, this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of keto-enol tautomerism in acetoacetate derivatives, tailored for researchers, scientists, and professionals in drug development. Moving beyond textbook descriptions, this document delves into the nuanced interplay of structural and environmental factors that govern this fundamental equilibrium, the advanced analytical and computational methodologies used to characterize it, and its profound implications in modern medicinal chemistry.

The Dynamic Equilibrium: Understanding Keto-Enol Tautomerism in Acetoacetate Derivatives

Keto-enol tautomerism is a form of constitutional isomerism where a molecule exists in two readily interconvertible forms: a keto form, containing a carbonyl group, and an enol form, which features a hydroxyl group bonded to a carbon-carbon double bond.[1] In acetoacetate derivatives, this equilibrium is particularly significant due to the presence of a β-dicarbonyl moiety, which introduces unique electronic and structural features that influence the stability of both tautomers.

The interconversion between the keto and enol forms is not a resonance phenomenon but a true chemical equilibrium that can be catalyzed by either acid or base.[2] The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon.[3] Conversely, the base-catalyzed mechanism begins with the deprotonation of the α-carbon to form an enolate ion, which is subsequently protonated on the oxygen atom.[2]

G cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed Keto Keto Tautomer Enolate Enolate Intermediate Keto->Enolate -H+ Protonated_Keto Protonated_Keto Keto->Protonated_Keto +H+ Enol Enol Tautomer Enolate->Enol +H+ Protonated_Keto->Enol -H+

Caption: Acid and Base-Catalyzed Keto-Enol Interconversion.

Factors Governing the Keto-Enol Equilibrium

The position of the keto-enol equilibrium is highly sensitive to a variety of factors, and understanding these is crucial for predicting and controlling the tautomeric composition of acetoacetate derivatives.

Structural Effects: The Role of Substituents

The nature of the substituents on the acetoacetate backbone can significantly influence the relative stabilities of the keto and enol forms.

  • Electron-Withdrawing Groups (EWGs): EWGs attached to the α-carbon can increase the acidity of the α-protons, thereby facilitating enolization.[4]

  • Electron-Donating Groups (EDGs): Conversely, EDGs can destabilize the enolate intermediate, shifting the equilibrium towards the keto form.[4]

  • Steric Hindrance: Bulky substituents can introduce steric strain that may favor one tautomer over the other, depending on the specific conformation.

The Power of Intramolecular Hydrogen Bonding and Conjugation

A key feature stabilizing the enol form of acetoacetate derivatives is the potential for intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen, forming a stable six-membered ring.[2][5] This interaction is a significant driving force for enolization. Furthermore, the C=C double bond of the enol is conjugated with the remaining carbonyl group, which provides additional resonance stabilization.[2]

G cluster_enol Enol Tautomer Stabilization A Intramolecular H-Bond C Increased Stability A->C B Conjugation B->C

Caption: Key Stabilization Factors for the Enol Tautomer.

Solvent Effects: A Polarizing Influence

The solvent environment plays a critical role in determining the predominant tautomer.[6]

  • Polar Protic Solvents: Solvents like water and alcohols can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium in its favor.[6]

  • Nonpolar Aprotic Solvents: In nonpolar solvents such as hexane or carbon tetrachloride, the stabilizing effect of intramolecular hydrogen bonding in the enol form is more pronounced, leading to a higher proportion of the enol tautomer.[6]

Solvent Dielectric Constant (ε) Predominant Tautomer
Water80.1Keto
Methanol32.7Keto
Acetone20.7Mixed
Chloroform4.8Enol
Hexane1.9Enol

Table 1: Influence of Solvent Polarity on the Keto-Enol Equilibrium of Ethyl Acetoacetate.

Analytical and Computational Characterization of Tautomeric Equilibria

A precise understanding of the keto-enol equilibrium requires robust analytical and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

Proton (¹H) NMR spectroscopy is the most powerful and widely used technique for the quantitative analysis of keto-enol tautomerism.[7] The keto and enol forms have distinct proton signals that can be readily integrated to determine their relative concentrations.[8]

Key ¹H NMR Signatures:

  • Keto Form: A characteristic singlet for the two α-protons, typically appearing in the range of 3.0-4.0 ppm.

  • Enol Form: A singlet for the vinylic proton around 5.0-6.0 ppm and a broad singlet for the enolic hydroxyl proton, often shifted downfield to 10-15 ppm due to intramolecular hydrogen bonding.[8]

  • Sample Preparation: Dissolve a known concentration of the acetoacetate derivative in the deuterated solvent of choice. Allow the solution to equilibrate for at least one hour before analysis.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Integration and Calculation: Integrate the characteristic signals of the keto (α-CH₂) and enol (vinylic CH) protons. The percentage of the enol form can be calculated using the following formula:

    % Enol = [Integral (Enol CH) / (Integral (Enol CH) + (Integral (Keto CH₂) / 2))] x 100

    The equilibrium constant (K_eq_) is then calculated as:

    K_eq_ = % Enol / % Keto

G cluster_workflow NMR Analysis Workflow A Sample Preparation B NMR Data Acquisition A->B C Data Processing B->C D Integration & Calculation C->D E Equilibrium Constant D->E

Caption: Workflow for Quantitative NMR Analysis of Tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol equilibria, particularly for compounds where the tautomers have distinct absorption maxima.[9] The enol form, with its conjugated system, typically absorbs at a longer wavelength than the non-conjugated keto form. By measuring the absorbance at the characteristic wavelength of the enol, its concentration can be determined using the Beer-Lambert law, provided the molar absorptivity is known or can be estimated.[9] This technique is often used in conjunction with computational methods to predict the theoretical spectra of the individual tautomers.[10]

Computational Chemistry: A Predictive Approach

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting and understanding keto-enol equilibria.[3][11] By calculating the relative Gibbs free energies of the keto and enol tautomers, the equilibrium constant can be predicted.[11] These calculations can also provide insights into the geometric parameters and vibrational frequencies of each tautomer, aiding in the interpretation of experimental data.[11]

Implications in Drug Discovery and Development

The tautomeric state of a molecule can have a profound impact on its pharmacological properties, including its binding affinity for a biological target, its solubility, and its metabolic stability.[12][13]

Tautomerism and Receptor Binding

The specific three-dimensional arrangement of hydrogen bond donors and acceptors is critical for drug-receptor interactions. The keto and enol forms of a drug candidate present different hydrogen bonding patterns, which can lead to significant differences in their binding affinities. For instance, the enol form possesses a hydrogen bond donor (the hydroxyl group) where the keto form has a hydrogen bond acceptor (the carbonyl oxygen). This seemingly subtle difference can be the deciding factor in whether a drug binds effectively to its target.

Case Study: Curcumin

Curcumin, a natural product with a wide range of biological activities, exists as a mixture of keto and enol tautomers. The enol form is stabilized by a strong intramolecular hydrogen bond and is the predominant form in many solvents. It is believed that the specific hydrogen bonding capabilities of the enol tautomer are crucial for its anti-inflammatory and antioxidant properties.

Tautomerism and Physicochemical Properties

The different tautomeric forms of a drug can exhibit distinct physicochemical properties, such as:

  • Solubility: The more polar tautomer will generally have higher solubility in polar solvents.

  • Lipophilicity: The tautomeric equilibrium can affect the molecule's partition coefficient (logP), which is a key parameter in determining its absorption, distribution, metabolism, and excretion (ADME) profile.

  • pKa: The acidity of the molecule will differ between the keto and enol forms.

These differences underscore the importance of characterizing and controlling the tautomeric state of a drug candidate throughout the development process.

Conclusion

The keto-enol tautomerism of acetoacetate derivatives is a dynamic and multifaceted phenomenon with significant implications for both fundamental chemical research and applied drug discovery. A thorough understanding of the factors that govern this equilibrium, coupled with the application of advanced analytical and computational techniques, is essential for the rational design and development of novel therapeutics. By embracing the complexity of tautomerism, researchers can unlock new avenues for optimizing drug efficacy and safety.

References

  • Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. (2022-06-21). [Link]

  • The Organic Chemistry Tutor. Keto Enol Tautomerism - Acidic & Basic Conditions. (2016-12-27). [Link]

  • Roy, R., Biswas, S., Pramanik, A., & Sarkar, P. Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. International Journal of Research on Social and Natural Sciences, II(1), 1-9. (2017-06-17). [Link]

  • Al-Kahtani, A. A. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1). (2023-02-27). [Link]

  • Chemistry LibreTexts. 4.4: Ethyl Acetoacetate and Its Enol Form. (2022-09-03). [Link]

  • Fiveable. Keto–Enol Tautomerism | Organic Chemistry Class Notes. [Link]

  • DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

  • ResearchGate. Important examples of tautomerism in medicinal chemistry. [Link]

  • Araujo de Oliveira, A. P., Wegermann, C. A., & Ferreira, A. M. D. C. Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology, 3, 1400642. (2024-05-30). [Link]

  • Gorodetsky, B., et al. Reversible shifting of a chemical equilibrium by light: the case of keto–enol tautomerism of a β-ketoester. ChemRxiv. (2020-01-07). [Link]

  • Aval, M. M., et al. Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. SSRN. (2021-05-19). [Link]

  • Wikipedia. Tautomer. [Link]

  • Journal of Chemical Education. An NMR Study of Keto-Enol Tautomerism in β-Dicarbonyl Compounds. [Link]

  • Grande, K. D., & Rosenfeld, S. M. Tautomeric equilibria in acetoacetic acid. The Journal of Organic Chemistry, 45(9), 1626–1628. (1980). [Link]

  • CEC. Tautomerism in Ethyl Acetoacetate. (2022-02-08). [Link]

  • Jacquemin, D., & Adamo, C. Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. Journal of Chemical Theory and Computation, 7(2), 369–376. (2011). [Link]

  • Milman, V. Exploring Tautomers in Pharmaceutical Molecules. 3DS Blog. (2023-06-29). [Link]

  • Das, A., et al. The keto–enol tautomerization of ethyl acetoacetate in choline ionic liquids: the role of cation and anion in switching the tautomeric equilibrium. Physical Chemistry Chemical Physics, 23(34), 18457-18468. (2021). [Link]

  • ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

  • PubMed. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. [Link]

  • BioPchem. Project 3 – Keto-Enol Chemical Equilibrium & Kinetics. [Link]

  • OUCI. Keto-enol tautomerism in the development of new drugs. [Link]

  • Quora. Why is the enol form of acetoacetic ester more stable than its keto form?. (2021-02-25). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Guide to the Reaction Mechanisms and Synthetic Protocols of Ethyl 2-acetoxy-2-methylacetoacetate with Nucleophiles

Abstract: Ethyl 2-acetoxy-2-methylacetoacetate (EAMA) is a multifaceted chemical intermediate whose structural complexity, featuring multiple electrophilic centers, offers a rich landscape for synthetic transformations....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Ethyl 2-acetoxy-2-methylacetoacetate (EAMA) is a multifaceted chemical intermediate whose structural complexity, featuring multiple electrophilic centers, offers a rich landscape for synthetic transformations. This guide provides an in-depth analysis of the reaction mechanisms between EAMA and various nucleophiles, tailored for researchers, chemists, and professionals in drug development. By elucidating the principles of regioselectivity and providing detailed, field-tested protocols, this document serves as a comprehensive resource for leveraging EAMA's reactivity in the synthesis of valuable downstream products, such as α-acetolactate.

Introduction: The Molecular Architecture of EAMA

Ethyl 2-acetoxy-2-methylacetoacetate is distinguished by a quaternary carbon atom at the α-position, which is substituted with four distinct functional groups: an ethyl ester, an acetoxy group, a methyl group, and an acetyl group. This unique arrangement creates several potential sites for nucleophilic attack, making the molecule's reactivity highly dependent on the nature of the nucleophile and the specific reaction conditions employed. Understanding these structural nuances is paramount for controlling reaction outcomes and maximizing yields.

Physicochemical Properties

A summary of EAMA's key physical and chemical properties is presented below. Its high boiling point is indicative of strong intermolecular forces arising from its multiple polar functional groups.

PropertyValue
CAS Number 25409-39-6
Molecular Formula C₉H₁₄O₅
Molecular Weight 202.20 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 80-84 °C / 1 mmHg[1]
Density 1.079 g/mL at 25 °C[1]
Refractive Index n20/D 1.428[1]
Analysis of Electrophilic Centers

The reactivity of EAMA is governed by three primary electrophilic carbonyl carbons. The steric hindrance imposed by the quaternary center and the electronic properties of each group dictate the preferred site of attack for an incoming nucleophile.

Figure 1: Electrophilic centers in Ethyl 2-acetoxy-2-methylacetoacetate.
  • Ketone Carbonyl: Generally the most electrophilic and sterically accessible carbonyl, making it a primary target for irreversible nucleophiles like organometallics.

  • Acetoxy Carbonyl: Highly susceptible to nucleophilic acyl substitution, leading to the cleavage of the acetoxy group. The acetate anion is a good leaving group.

  • Ethyl Ester Carbonyl: Typically the least reactive of the three carbonyls towards nucleophilic attack due to the electron-donating resonance of the ethoxy group.

Reaction with O-Nucleophiles: Controlled Saponification

The most well-documented and synthetically valuable reaction of EAMA is its hydrolysis with hydroxide nucleophiles (saponification). This reaction is a cornerstone in the production of α-acetolactate, a key precursor in biosynthetic pathways.[2] Successful synthesis hinges on precise pH control to selectively cleave both the acetoxy and ethyl ester functionalities without inducing degradation of the desired product.

Reaction Mechanism

The saponification proceeds via a two-step nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) attacks the carbonyl carbons of the acetoxy and ethyl ester groups. The reaction is typically faster at the more reactive acetoxy ester linkage.

Saponification_Mechanism EAMA EAMA Step1 Nucleophilic attack by OH⁻ on acetoxy carbonyl EAMA->Step1 + OH⁻ Intermediate1 Tetrahedral Intermediate A Step1->Intermediate1 Product1 Ethyl 2-hydroxy-2-methylacetoacetate + Acetate Intermediate1->Product1 Elimination of acetate Step2 Nucleophilic attack by OH⁻ on ethyl ester carbonyl Product1->Step2 + OH⁻ Intermediate2 Tetrahedral Intermediate B Step2->Intermediate2 FinalProduct α-Acetolactate Salt Intermediate2->FinalProduct Elimination of ethanol

Figure 2: Generalized mechanism for the saponification of EAMA to α-acetolactate.
Protocol 1: pH-Stat Controlled Synthesis of α-Acetolactate

This protocol is based on established literature where high yields (95%) were achieved by maintaining a constant alkaline pH.[3] The use of a pH-stat is critical as it ensures a consistent concentration of the hydroxide nucleophile, driving the reaction to completion and preventing pH fluctuations that could lead to side reactions or product degradation.

Materials:

  • Ethyl 2-acetoxy-2-methylacetoacetate (EAMA)

  • Sodium Hydroxide (NaOH), 2 M solution

  • Deionized Water

  • pH-stat system (autotitrator) or a pH meter with manual addition capability

  • Reaction vessel with stirring

Procedure:

  • Setup: Charge the reaction vessel with a solution of EAMA in deionized water (e.g., 10 g EAMA in 100 mL water). Ensure the mixture is well-stirred and maintained at a constant temperature (e.g., 20°C).

  • pH Adjustment: Calibrate the pH electrode and immerse it in the reaction mixture. Set the pH-stat to the desired endpoint (e.g., 11.5 or 13.2).

  • Reaction Initiation: Start the pH-stat. The instrument will automatically add the 2 M NaOH solution to maintain the set pH as the acidic byproducts of the hydrolysis are formed. If performing manually, add NaOH dropwise while monitoring the pH meter.

  • Monitoring: The reaction progress can be monitored by observing the rate of NaOH consumption, which will slow down as the reaction approaches completion. For rigorous analysis, aliquots can be taken, quenched with acid, and analyzed by HPLC or NMR.

  • Completion & Work-up: The reaction is typically complete when the rate of base addition becomes negligible. The resulting aqueous solution contains the sodium salt of α-acetolactate and sodium acetate. This solution can often be used directly in subsequent biosynthetic applications.

Causality and Self-Validation:

  • Why a pH-stat? Maintaining a high pH ensures the nucleophile (OH⁻) is not depleted and overcomes the pKa of the intermediate alcohols, driving the equilibrium towards the products. Saponification was found to be faster at a higher pH of 13.2.[3]

  • Validation: A successful reaction is confirmed by the total volume of NaOH consumed, which should correspond stoichiometrically to the moles of EAMA used (2 equivalents for the hydrolysis of both ester groups). Further validation is achieved through spectroscopic analysis (NMR, IR) of the final solution to confirm the disappearance of EAMA signals and the appearance of α-acetolactate signals.

ParameterCondition ACondition B
Target pH 11.513.2
Temperature 20°C20°C
Relative Rate SlowerFaster
Reported Yield 95%[3]95%[3]

Reaction with N-Nucleophiles: Aminolysis and Condensation Pathways

While specific protocols for the reaction of EAMA with nitrogen nucleophiles are not extensively detailed in the literature, the reactivity can be predicted based on the known chemistry of its parent compound, ethyl acetoacetate.[4][5] Primary and secondary amines can act as nucleophiles, targeting the carbonyl centers.

Plausible Mechanistic Pathways
  • Aminolysis: The amine can attack the acetoxy or ethyl ester carbonyls, leading to the formation of amides and displacement of acetate or ethoxide, respectively. This is a form of nucleophilic acyl substitution.

  • Condensation: The amine can react with the ketone carbonyl to form an imine or, if a C-H bond adjacent to the ketone is available, an enamine. In EAMA, the lack of an α-proton on the quaternary carbon prevents enamine formation at that position, but the terminal acetyl methyl protons are available.

The steric bulk at the α-carbon of EAMA may slow these reactions compared to unsubstituted β-ketoesters. The reaction outcome is a delicate balance between the nucleophilicity of the amine and the reactivity of the different carbonyl groups.

Protocol 2: Exploratory Reaction of EAMA with Benzylamine

This protocol is designed as a self-validating experiment to investigate the reaction between EAMA and a primary amine. It includes analytical checkpoints to identify the reaction products.

Workflow_Protocol2 Start Dissolve EAMA (1 eq) & Benzylamine (1.1 eq) in Toluene Heat Heat to Reflux (e.g., 80-100°C) Start->Heat Monitor Monitor by TLC/LC-MS (every 1 hr) Heat->Monitor Decision Reaction Complete? Monitor->Decision Decision->Heat No Workup Cool, Wash with dilute HCl, then brine Decision->Workup Yes Isolate Dry (Na₂SO₄), Concentrate, Purify via Chromatography Workup->Isolate Analyze Characterize Product(s) (NMR, IR, MS) Isolate->Analyze

Figure 3: Experimental workflow for the exploratory reaction of EAMA with an amine.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve EAMA (1.0 eq) in a suitable solvent like toluene or acetonitrile. Add benzylamine (1.1 eq).

  • Heating: Heat the mixture to a moderate temperature (e.g., 80°C) and monitor the reaction progress.

  • Monitoring: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting materials and the appearance of new spots. A more definitive analysis can be done by taking small aliquots for Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the products being formed.

  • Work-up: Once the reaction has reached completion (or equilibrium), cool the mixture. Dilute with a solvent like ethyl acetate and wash with dilute acid (e.g., 1 M HCl) to remove excess amine, followed by a brine wash.

  • Isolation and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography. The final structure should be determined by NMR, IR, and high-resolution mass spectrometry.

Mechanistic Insights:

  • Why Toluene? It is a relatively non-polar, high-boiling solvent that can facilitate water removal (via a Dean-Stark trap, if necessary) in condensation reactions.

  • Expected Products: The major product could be an amide from aminolysis at the acetoxy position, as acetate is a better leaving group than ethoxide. The relative masses of the products observed in LC-MS will be key to identifying the reaction pathway.

Summary and Outlook

Ethyl 2-acetoxy-2-methylacetoacetate is a versatile synthetic building block whose reactivity is dominated by its three distinct carbonyl groups. While its saponification to α-acetolactate is a well-defined and high-yield process crucial for biotechnology applications, its reactions with other nucleophiles, such as amines, present opportunities for the discovery of novel transformations and the synthesis of new chemical entities. The protocols and mechanistic discussions provided herein offer a robust framework for researchers to explore and exploit the rich chemistry of this valuable intermediate.

References

  • Organic Syntheses Procedure. Acetoacetic acid, ethyl ester. Available at: [Link]

  • ResearchGate. Conversion of ethyl 2-acetoxy-2-methylacetoacetate into -acetolactate.... Available at: [Link]

  • YouTube. Acetoacetic Ester Synthesis Reaction Mechanism. Available at: [Link]

  • Organic Syntheses Procedure. ethyl acetosuccinate. Available at: [Link]

  • Chemistry LibreTexts. 8.2: Two Mechanistic Models for Nucleophilic Substitution. Available at: [Link]

  • SciSpace. Reaction of ethyl acetoacetate with formaldehyde and primary amines. Available at: [Link]

  • Journal of Organic Chemistry. Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I. Reactions of Model Diols and of Uridine. Available at: [Link]

  • YouTube. Ethanol and the Hydrolysis of Ethyl Acetate. Available at: [Link]

  • Zenodo. Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I.. Available at: [Link]

  • Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. Available at: [Link]

  • Lumen Learning. Appendix 2: Main Mechanisms | Organic Chemistry 1: An open textbook. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines.. Available at: [Link]

  • YouTube. Alcohol Worked Problems-epoxides, activations, eliminations, retrosynthesis. Available at: [Link]

  • Wikipedia. Ethyl acetoacetate. Available at: [Link]

  • Shivaji College. Active Methylene Compounds. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 2-acetoxy-2-methylacetoacetate

Welcome to the technical support center for the purification of Ethyl 2-acetoxy-2-methylacetoacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this ve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 2-acetoxy-2-methylacetoacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of obtaining high-purity Ethyl 2-acetoxy-2-methylacetoacetate for your experiments.

Understanding the Compound

Ethyl 2-acetoxy-2-methylacetoacetate is a keto-ester that serves as a valuable building block in organic synthesis. For instance, it is used in the preparation of 2-acetolactate through hydrolysis with sodium hydroxide.[1] Achieving high purity is critical, as impurities can lead to side reactions and affect the yield and quality of subsequent products.

A summary of the key physical properties of Ethyl 2-acetoxy-2-methylacetoacetate is provided in the table below. Understanding these properties is fundamental to designing an effective purification strategy.

PropertyValue
CAS Number 25409-39-6
Molecular Formula C9H14O5
Boiling Point 80-84 °C at 1 mmHg[1]
Density 1.079 g/mL at 25 °C[1]
Refractive Index n20/D 1.428[1]
Appearance Liquid
Potential Impurities and Their Origins

The first step in effective troubleshooting is to understand the potential impurities you might encounter. These can arise from the starting materials, side reactions during synthesis, or decomposition of the product.

  • Unreacted Starting Materials: Common starting materials for the synthesis of related compounds include ethyl 2-methylacetoacetate.[2]

  • Byproducts of Synthesis: Depending on the synthetic route, various byproducts may be formed.

  • Decomposition Products: Ethyl 2-acetoxy-2-methylacetoacetate can be susceptible to hydrolysis, especially in the presence of acid or base, which can break down the ester linkages. Thermal decomposition can also occur, particularly at elevated temperatures.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of Ethyl 2-acetoxy-2-methylacetoacetate in a question-and-answer format.

Question 1: My final product is a dark yellow or brown color after distillation. What is the likely cause and how can I fix it?

Answer:

A dark coloration after distillation is a common indicator of thermal decomposition. While Ethyl 2-acetoxy-2-methylacetoacetate has a high boiling point at atmospheric pressure, prolonged exposure to high temperatures can cause it to break down.

Causality: The acetoxy and ethyl ester groups are susceptible to elimination and other decomposition pathways at high temperatures. Acidic or basic residues from the reaction workup can catalyze this decomposition.

Solution Workflow:

  • Neutralize Before Distilling: Ensure that your crude product is thoroughly washed and neutralized before distillation. A wash with a mild base like sodium bicarbonate solution, followed by a water wash and drying over an anhydrous salt (e.g., magnesium sulfate), is recommended.

  • Use Vacuum Distillation: This is the most critical step. By reducing the pressure, you significantly lower the boiling point of the compound, minimizing the risk of thermal decomposition.[1][4] Aim for a pressure that brings the boiling point into a manageable range (e.g., 80-84 °C at 1 mmHg).[1]

  • Monitor Temperature Carefully: Use a well-controlled heating mantle or oil bath to avoid overheating the distillation flask. The pot temperature should be kept as low as possible while maintaining a steady distillation rate.

Question 2: I'm seeing a low yield after purification. What are the potential reasons for this loss of material?

Answer:

Low recovery can be attributed to several factors, from an incomplete initial reaction to losses during the purification process itself.

Causality: Material loss can occur at multiple stages: incomplete reaction, inefficient extraction during workup, or decomposition during purification.

Solution Workflow:

  • Optimize Reaction Conditions: Re-evaluate your reaction parameters to ensure it has gone to completion. Techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the consumption of starting materials.

  • Improve Extraction Efficiency: During aqueous workup, multiple extractions with a suitable organic solvent will ensure a more complete recovery of your product from the aqueous layer.

  • Check for Decomposition: As mentioned in the previous point, thermal decomposition during distillation is a common culprit for low yields.[3] Implementing vacuum distillation is crucial.

  • Avoid Emulsions: During workup, the formation of emulsions can lead to significant product loss. If an emulsion forms, adding brine (a saturated NaCl solution) can help to break it.

Question 3: During column chromatography, my product is co-eluting with an impurity. How can I improve the separation?

Answer:

Co-elution in column chromatography occurs when the polarity of your product and an impurity are too similar for the chosen solvent system.

Causality: The separation in column chromatography relies on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase (the solvent system). If the affinities of two compounds for the stationary and mobile phases are too similar, they will travel down the column at a similar rate.

Solution Workflow:

  • Optimize the Solvent System with TLC: Before running a large-scale column, use TLC to test various solvent systems. The goal is to find a mobile phase that gives a good separation between the spot for your product and the impurity.

    • Start with a standard solvent system like a mixture of hexanes and ethyl acetate and vary the ratio.

    • If that doesn't work, try other solvent systems.

  • Adjust the Stationary Phase: While silica gel is most common, other stationary phases like alumina may offer different selectivity.

  • Consider a Different Purification Technique: If chromatography proves too difficult, a different method like fractional distillation under high vacuum might provide better separation, provided the boiling points of the product and impurity are sufficiently different.

Frequently Asked Questions (FAQs)

What is the most reliable method for purifying Ethyl 2-acetoxy-2-methylacetoacetate?

For most applications, vacuum distillation is the most effective and efficient method for purifying Ethyl 2-acetoxy-2-methylacetoacetate on a larger scale. It effectively removes non-volatile impurities and, when performed correctly, minimizes the risk of thermal decomposition.[4] For achieving very high purity, especially on a smaller scale, column chromatography can be used, often after an initial distillation.[5]

How can I assess the purity of my final product?

Several analytical techniques can be used to determine the purity of your Ethyl 2-acetoxy-2-methylacetoacetate:

  • Gas Chromatography (GC): This is an excellent method for determining the percentage purity and identifying volatile impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect the presence of impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the key functional groups (esters, ketones) in your molecule.

What are the key safety precautions to take during the purification process?
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be cautious when working with vacuum systems, as implosion is a risk. Ensure your glassware is free of cracks and flaws.

  • If performing a distillation, use a heating mantle with a stirrer to ensure even heating and prevent bumping.

How should I properly store purified Ethyl 2-acetoxy-2-methylacetoacetate?

To prevent decomposition over time, it is best to store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] Refrigeration is also recommended to slow down any potential degradation reactions.[7]

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of Ethyl 2-acetoxy-2-methylacetoacetate.

G crude_product Crude Product workup Aqueous Workup (e.g., NaHCO3 wash) crude_product->workup drying Drying (e.g., MgSO4) workup->drying filtration Filtration drying->filtration purification Primary Purification filtration->purification distillation Vacuum Distillation purification->distillation For bulk purification chromatography Column Chromatography purification->chromatography For high purity analysis Purity Analysis (GC, NMR) distillation->analysis chromatography->analysis storage Storage (Inert atmosphere, refrigerated) analysis->storage pure_product Pure Product storage->pure_product

Caption: General purification workflow for Ethyl 2-acetoxy-2-methylacetoacetate.

The following diagram illustrates the potential hydrolysis of Ethyl 2-acetoxy-2-methylacetoacetate, a common decomposition pathway.

G reactant Ethyl 2-acetoxy-2-methylacetoacetate products Hydrolysis Products (Ethyl 2-hydroxy-2-methylacetoacetate + Acetic Acid) reactant->products H+ or OH- catalyst water H2O water->products

Caption: Hydrolysis of Ethyl 2-acetoxy-2-methylacetoacetate.

References
  • Sciencemadness Discussion Board. (2003). Ethylacetoacetate... [Online]. Available at: [Link]

  • Organic Syntheses. Acetoacetic acid, ethyl ester. [Online]. Available at: [Link]

  • ETH Zürich. YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-( + )- ETHYL 3-HYDROXYBUTANOATE. [Online]. Available at: [Link]

  • ResearchGate. (1999). Conversion of ethyl 2-acetoxy-2-methylacetoacetate into -acetolactate.... [Online]. Available at: [Link]

  • Google Patents. (2016). CN105541625A - Method for preparing acetoacetoxy ethyl methacrylate. [Online].
  • The Good Scents Company. ethyl 2-ethyl acetoacetate 2-ethyl-3-oxobutanoic acid ethyl ester. [Online]. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online]. Available at: [Link]

  • YouTube. (2020). How To Recrystallize A Solid. [Online]. Available at: [Link]

  • MDPI. (2024). (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. [Online]. Available at: [Link]

  • Rasayan Journal of Chemistry. (2018). DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. [Online]. Available at: [Link]

  • CHEMICAL POINT. Ethyl 2-acetoxy-2-methylacetoacetate. [Online]. Available at: [Link]

Sources

Optimization

Improving the yield of α-acetolactate from "Ethyl 2-acetoxy-2-methylacetoacetate"

Introduction Welcome to the technical support guide for the synthesis of α-acetolactate from its precursor, Ethyl 2-acetoxy-2-methylacetoacetate. This conversion is achieved through a saponification reaction, which hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of α-acetolactate from its precursor, Ethyl 2-acetoxy-2-methylacetoacetate. This conversion is achieved through a saponification reaction, which hydrolyzes the two ester functionalities of the starting material. While the reaction itself can be high-yielding, the principal challenge lies in the inherent instability of the α-acetolactate product.[1] As a β-keto acid, α-acetolactate is highly susceptible to spontaneous decarboxylation, particularly at elevated temperatures or under acidic conditions, leading to the formation of acetoin and a significant reduction in yield.[1][2]

This guide provides a comprehensive overview of the reaction, detailed troubleshooting protocols to overcome common challenges, and answers to frequently asked questions to help you maximize the yield and purity of your product.

Core Reaction & Degradation Pathway

The process involves two key stages: the desired saponification of the starting material and the undesired degradation of the product. Understanding both is critical for success.

G cluster_0 Desired Synthesis Pathway cluster_1 Primary Degradation Pathway A Ethyl 2-acetoxy-2-methylacetoacetate B α-Acetolactate (anion) A->B Saponification (e.g., NaOH, H₂O, 20°C) C Acetoin B->C Spontaneous Decarboxylation (Accelerated by Heat & Acid) D CO₂ B->D

Caption: Reaction scheme for α-acetolactate synthesis and its subsequent degradation.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My yield of α-acetolactate is consistently low. What are the most likely causes?

Low yield is almost always attributable to one of two factors: incomplete reaction or, more commonly, product degradation.

  • Product Degradation: The primary culprit is the spontaneous decarboxylation of the α-acetolactate product into acetoin.[1] This process is significantly accelerated by:

    • High Temperatures: Studies show that α-acetolactate is significantly less stable as the temperature increases. At 50°C, a solution can lose over 75% of the product within 6 hours.[1][2]

    • Acidic pH: The decarboxylation mechanism of β-keto acids is catalyzed by acid.[1][3] Neutralizing the basic reaction mixture too aggressively or allowing it to become acidic will rapidly destroy the product.

  • Incomplete Saponification: The hydrolysis of the two ester groups must go to completion. This can be hindered by:

    • Insufficient Base: Stoichiometrically, two equivalents of hydroxide are required per mole of starting material. Using an insufficient amount will result in an incomplete reaction.

    • Inadequate Reaction Time or Temperature: While high temperatures are detrimental to the product, the reaction must be allowed sufficient time to complete at a controlled, lower temperature.

Q2: How can I concretely minimize product degradation?

Controlling the reaction and workup conditions is paramount.

  • Temperature Control: Perform the saponification at a controlled room temperature (e.g., 20°C).[4] Do not heat the reaction. All subsequent steps, including any extractions or purification, should be performed at cold temperatures (0-4°C) to preserve the product.

  • pH Management: The saponification is performed under basic conditions. A study has shown that maintaining a stable pH of 11.5 or 13.2 provides excellent yields (95%).[4] After the reaction is complete, if you need to adjust the pH, do so cautiously with cooling, and avoid bringing the pH below neutral if possible. For many applications, using the resulting basic solution of sodium α-acetolactate directly is the best approach.

  • Minimize Reaction and Workup Time: Plan your experiment to proceed immediately from reaction completion to the next step or analysis. The longer the product sits, even under ideal conditions, the more degradation will occur.

Q3: I see a significant byproduct in my analysis. What is it likely to be?

The most probable byproduct is acetoin , resulting from the decarboxylation of α-acetolactate.[1] If the reaction or workup was exposed to air for a prolonged period, some of the α-acetolactate may have also oxidized to diacetyl , especially in the presence of certain metal ions.[1]

G start Low Yield Detected check_temp Was reaction & workup kept at ≤ 20°C? start->check_temp check_ph Was pH kept basic/neutral? check_temp->check_ph Yes cause_temp Root Cause: Thermal Degradation check_temp->cause_temp No check_reagents Were ≥ 2 eq. of base used? check_ph->check_reagents Yes cause_ph Root Cause: Acid-Catalyzed Degradation check_ph->cause_ph No cause_reagents Root Cause: Incomplete Reaction check_reagents->cause_reagents No solution Solution: Re-run with strict T, pH, & stoichiometric control check_reagents->solution Yes cause_temp->solution cause_ph->solution cause_reagents->solution

Caption: Troubleshooting workflow for diagnosing low α-acetolactate yield.

Q4: What is the best method for purifying α-acetolactate?

Purification is extremely challenging due to the product's instability and high polarity. In most published procedures, the product is generated in situ and used immediately in solution without purification.[1][4]

If purification is absolutely necessary:

  • Maintain Low Temperature: All purification steps must be carried out at 0-4°C.

  • Avoid Acidity: Do not use standard silica gel chromatography, as the acidic nature of the silica will rapidly degrade the product.

  • Potential Methods: Consider ion-exchange chromatography or attempting to crystallize a more stable salt (e.g., calcium or barium salt) from the reaction mixture. Success is not guaranteed and will likely involve significant yield loss.

Experimental Protocol & Data

Recommended Protocol: Saponification of Ethyl 2-acetoxy-2-methylacetoacetate

This protocol is adapted from procedures that report a 95% yield of α-acetolactate for in situ applications.[4]

Materials:

  • Ethyl 2-acetoxy-2-methylacetoacetate (MW: 202.20 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution, chilled

  • Deionized Water, chilled

  • Ice bath

  • Stir plate and stir bar

  • pH meter (optional, but recommended)

Procedure:

  • Place a flask containing the desired amount of Ethyl 2-acetoxy-2-methylacetoacetate on a stir plate.

  • Add a stir bar and begin gentle stirring. Place the flask in a water bath to maintain a constant temperature of 20°C.

  • Slowly add 2.2 equivalents of chilled 1 M NaOH solution to the flask. Note: A slight excess of base ensures the reaction goes to completion.

  • For a more controlled reaction, use a pH-stat to automatically add NaOH and maintain a constant pH of 11.5.[4]

  • Allow the reaction to stir at 20°C for 1-2 hours. The reaction is reported to be faster at higher pH.[4]

  • The resulting aqueous solution contains sodium α-acetolactate. It should be placed immediately in an ice bath and used as quickly as possible for the subsequent experimental step.

Data: Thermal Stability of α-Acetolactate

The following table summarizes the degradation of an ~83 mM solution of α-acetolactate over time at various temperatures. This data highlights the critical importance of temperature control.

Temperature% Remaining (After 6 hours)% Remaining (After 24 hours)
20°C ~95%~80%
30°C ~85%~60%
40°C ~50%~10%
50°C ~23%~2.5%

(Data synthesized from graphical representations in Martorell et al., 2019)[1][2]

Frequently Asked Questions (FAQs)

Q: How should I store the final α-acetolactate solution? A: The solution should be used immediately. If temporary storage is unavoidable, keep it tightly sealed at 0-4°C and use within 24 hours for best results. Expect some degradation even under these conditions.

Q: Can I use an acid-catalyzed hydrolysis instead of a base? A: Acid hydrolysis of the esters is possible, but it is strongly discouraged. Acidic conditions dramatically accelerate the decarboxylation of the α-acetolactate product, and yields will be extremely low.[1]

Q: Is it possible to monitor the reaction progress? A: Yes. You can monitor the disappearance of the starting material, which is less polar than the product. Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes) can be effective. Alternatively, you can take aliquots over time, quench them, and analyze them by HPLC or ¹H NMR.

Q: Can I use an enzymatic method for the hydrolysis? A: While various esterases and lipases exist, a simple chemical saponification with NaOH is well-documented, efficient, and avoids the complexities of enzyme sourcing, optimization, and removal.[4] The literature more frequently discusses enzymes that produce α-acetolactate from pyruvate (α-acetolactate synthase) or degrade it (α-acetolactate decarboxylase), rather than those that hydrolyze this specific precursor.[5][6][7]

References

  • Martorell, M. M., et al. (2019). Efficient production of α-acetolactate by whole cell catalytic transformation of fermentation-derived pyruvate. PubMed Central. Available at: [Link]

  • Gomes, N., et al. (2023). Immobilization of Alpha Acetolactate Decarboxylase in Hybrid Gelatin/Alginate Support for Application to Reduce Diacetyl Off-Flavor in Beer. MDPI. Available at: [Link]

  • M-CSA (Mechanism and Catalytic Site Atlas). Acetolactate synthase (biosynthetic). Available at: [Link]

  • Dulieu, C., & Poncelet, D. (2000). Conversion of ethyl 2-acetoxy-2-methylacetoacetate into -acetolactate at 20°C. ResearchGate. Available at: [Link]

  • Wang, G., et al. (2015). Purification and characterization of α-acetolactate decarboxylase (ALDC) from newly isolated Lactococcus lactis DX. PubMed. Available at: [Link]

  • ResearchGate. (2019). Stability of α-acetolactate at different temperatures. ResearchGate. Available at: [Link]

  • Donahue, E. (2008). Enzymatic synthesis of acetoacetate esters and derivatives. Google Patents.
  • Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]

  • O'Sullivan, T., & Cogan, T. M. (1995). Purification and Characterization of α-Acetolactate Decarboxylase from Brevibacterium acetylicum. Oxford Academic. Available at: [Link]

  • Wikipedia. Acetoacetic ester synthesis. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Accurate α-Acetolactate Quantification: Validation Using a Stable Precursor Standard

For researchers, scientists, and drug development professionals engaged in metabolic pathway analysis, fermentation optimization, and herbicide development, the accurate quantification of α-acetolactate is a critical yet...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in metabolic pathway analysis, fermentation optimization, and herbicide development, the accurate quantification of α-acetolactate is a critical yet challenging endeavor. This guide provides an in-depth technical comparison of methodologies for α-acetolactate measurement, focusing on a robust validation strategy employing the stable precursor, Ethyl 2-acetoxy-2-methylacetoacetate. We will explore the inherent instability of α-acetolactate, present a validated protocol for generating a reliable standard, and compare its performance against alternative analytical techniques.

The Challenge: The Instability of α-Acetolactate

α-Acetolactate is a thermally labile β-keto acid that readily undergoes spontaneous decarboxylation to form acetoin and diacetyl, particularly under acidic conditions and at elevated temperatures.[1][2] This inherent instability poses a significant hurdle for accurate quantification, as the analyte of interest degrades during sample handling, storage, and analysis. Consequently, direct use of purified α-acetolactate as a calibration standard is impractical for routine laboratory work, leading to inaccurate and irreproducible results.[3]

The instability of α-acetolactate is a key consideration in various research fields. For instance, in the brewing industry, α-acetolactate is a precursor to the off-flavor compound diacetyl.[4] In metabolic engineering, its quantification is crucial for optimizing the production of valuable chemicals like 2,3-butanediol. The unreliability of direct α-acetolactate standards has driven the need for a more dependable calibration strategy.

The Solution: A Stable Precursor for In Situ Standard Generation

To circumvent the challenges associated with α-acetolactate's instability, a widely adopted and validated approach is the use of a stable chemical precursor, Ethyl 2-acetoxy-2-methylacetoacetate. This commercially available compound can be quantitatively converted to α-acetolactate through saponification (hydrolysis) with sodium hydroxide (NaOH) immediately before use.[1] This in situ generation of the α-acetolactate standard ensures a fresh, accurately concentrated solution for calibration, thereby enhancing the reliability and reproducibility of the measurement. A yield of approximately 95% can be achieved with this method.[1]

dot

precursor Ethyl 2-acetoxy-2-methylacetoacetate (Stable Precursor) hydrolysis Saponification (NaOH) precursor->hydrolysis standard α-Acetolactate (Unstable Standard) hydrolysis->standard degradation Spontaneous Decarboxylation standard->degradation products Acetoin & Diacetyl (Degradation Products) degradation->products

Caption: In situ generation of α-acetolactate standard.

Experimental Protocols

Preparation of α-Acetolactate Standard from Ethyl 2-acetoxy-2-methylacetoacetate

This protocol details the saponification of Ethyl 2-acetoxy-2-methylacetoacetate to generate a fresh α-acetolactate standard solution.

Materials:

  • Ethyl 2-acetoxy-2-methylacetoacetate (CAS 25409-39-6)

  • Sodium hydroxide (NaOH), 1 M solution

  • Deionized water

  • pH meter

Procedure:

  • In a fume hood, add a precise volume of Ethyl 2-acetoxy-2-methylacetoacetate to a clean glass vial.

  • Add a calculated volume of 1 M NaOH to achieve a molar ratio of approximately 3.4 (NaOH/precursor).[1]

  • Incubate the mixture at room temperature (approximately 20°C) with gentle stirring. The saponification is rapid at a higher pH.[1]

  • Monitor the pH of the solution. The reaction is complete when the pH stabilizes.

  • Neutralize the solution to the desired pH for your assay using a suitable buffer (e.g., phosphate buffer for the Westerfeld assay).

  • Calculate the final concentration of α-acetolactate based on the initial amount of the precursor and assuming a 95% conversion efficiency.[1]

Colorimetric Quantification of α-Acetolactate (Westerfeld Method)

This method relies on the conversion of α-acetolactate to acetoin, which then reacts with creatine and α-naphthol in an alkaline medium to produce a colored complex that can be measured spectrophotometrically.[2][5]

Materials:

  • α-Acetolactate standard (freshly prepared as described above)

  • Sulfuric acid (H₂SO₄), 50% (v/v)

  • Creatine solution, 0.5% (w/v)

  • α-Naphthol solution, 5% (w/v) in 2.5 M NaOH

  • Spectrophotometer or microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the freshly prepared α-acetolactate standard in the same matrix as your samples (e.g., fermentation broth, cell culture medium).

  • Sample and Standard Preparation: To 100 µL of each standard and sample in separate microcentrifuge tubes, add 10 µL of 50% H₂SO₄.

  • Decarboxylation: Incubate the tubes at 60°C for 15 minutes to facilitate the decarboxylation of α-acetolactate to acetoin.

  • Color Development:

    • Add 100 µL of 0.5% creatine solution to each tube.

    • Add 100 µL of 5% α-naphthol solution to each tube.

    • Mix thoroughly and incubate at room temperature for 20-30 minutes.

  • Measurement: Measure the absorbance at 525-530 nm.

  • Quantification: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of α-acetolactate in the samples from the standard curve.

dot

cluster_prep Standard & Sample Preparation cluster_reaction Assay Workflow cluster_analysis Data Analysis Standard α-Acetolactate Standard Acid Add H₂SO₄ Standard->Acid Sample Sample Sample->Acid Heat Incubate at 60°C (Decarboxylation) Acid->Heat Creatine Add Creatine Heat->Creatine Naphthol Add α-Naphthol Creatine->Naphthol Incubate_Color Incubate at RT (Color Development) Naphthol->Incubate_Color Measure Measure Absorbance (525-530 nm) Incubate_Color->Measure Curve Construct Standard Curve Measure->Curve Quantify Quantify α-Acetolactate Curve->Quantify

Caption: Westerfeld method workflow for α-acetolactate quantification.

Performance Comparison: Validated Precursor Method vs. Alternative Techniques

The use of Ethyl 2-acetoxy-2-methylacetoacetate as a precursor for generating α-acetolactate standards offers significant advantages in terms of accuracy and reproducibility compared to other methods.

Method Principle Advantages Disadvantages Best Suited For
Validated Precursor (Westerfeld Assay) Colorimetric detection of acetoin formed from α-acetolactate.High reproducibility due to stable precursor.[1] Relatively simple and cost-effective. Good for high-throughput screening.Indirect measurement. Susceptible to matrix interference.[6] Lower accuracy compared to chromatographic methods.[2]Routine quantification in well-defined media, high-throughput screening.
Direct Synthesis of α-Acetolactate Chemical synthesis of α-acetolactate for direct use as a standard.Provides a pure standard for initial method development.Highly unstable, leading to inaccurate standard concentrations and poor reproducibility.[3] Not practical for routine use.Fundamental research and initial characterization of analytical methods.
Enzymatic Synthesis of α-Acetolactate Use of acetolactate synthase (ALS) to generate α-acetolactate from pyruvate.[7]Produces the biologically relevant stereoisomer. Can be used for in-house standard production.Requires enzyme purification and characterization. Stability of the generated standard is still a concern.Laboratories with expertise in enzymology and protein purification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and detection of volatile derivatives of α-acetolactate or its degradation products.High sensitivity and specificity. Can simultaneously measure diacetyl and acetoin.[4]Requires derivatization, which can be complex and introduce variability.Confirmatory analysis and detailed metabolic profiling.
High-Performance Liquid Chromatography (HPLC) Separation and detection of α-acetolactate or its derivatives.Can directly measure α-acetolactate with appropriate derivatization. High accuracy and precision.Can be complex to develop and validate. May require specialized detectors.Accurate quantification in complex matrices and research applications requiring high precision.

Mitigating Matrix Effects

Complex biological samples, such as fermentation broths and cell culture media, contain numerous compounds that can interfere with colorimetric assays like the Westerfeld method.[6] This "matrix effect" can lead to either an overestimation or underestimation of the analyte concentration.

Strategies to mitigate matrix effects include:

  • Matrix-matched standards: Preparing the calibration standards in a blank matrix that closely resembles the sample matrix.

  • Sample dilution: Diluting the sample can reduce the concentration of interfering substances.

  • Standard addition: Spiking the sample with known amounts of the standard to create a calibration curve within the sample matrix itself.

The use of a stable precursor like Ethyl 2-acetoxy-2-methylacetoacetate simplifies the implementation of these strategies, as a reliable and consistent source of the standard is readily available for preparing matrix-matched calibrators or for standard addition experiments.

Conclusion and Recommendations

References

  • Dulieu, C., & Poncelet, D. (1999). Spectrophotometric assay of α-acetolactate decarboxylase. Enzyme and Microbial Technology, 25(6), 537-542. [Link]

  • Kobayashi, K., et al. (2005). Method for the simultaneous assay of diacetyl and acetoin in the presence of alpha-acetolactate. Journal of Bioscience and Bioengineering, 99(5), 502-507. [Link]

  • Miskiewicz, T., & Blaszczyk, U. (2021). Matrix Effect in Bioanalytical Methods – A Review. Molecules, 26(21), 6426. [Link]

  • Westerfeld, W. W. (1945). A colorimetric determination of blood acetoin. Journal of Biological Chemistry, 161, 495-502. [Link]

  • Hugenholtz, J., & Starrenburg, M. J. C. (1992). Diacetyl production by Lactococcus lactis subsp. lactis var. diacetylactis. Applied Microbiology and Biotechnology, 38(1), 17-22. [Link]

  • Engel, R., & Renz, P. (1999). α-Acetolactate. In Methods in Enzymology (Vol. 308, pp. 3-8). Academic Press. [Link]

  • Ravn, C. F., et al. (2020). Efficient production of α-acetolactate by whole cell catalytic transformation of fermentation-derived pyruvate. Microbial Cell Factories, 19(1), 1-13. [Link]

  • Godtfredsen, S. E., & Ottesen, M. (1982). Maturation of beer with α-acetolactate decarboxylase. Carlsberg Research Communications, 47(2), 93-102. [Link]

  • Monnet, C., et al. (2000). Effect of α-acetolactate decarboxylase inactivation on α-acetolactate and diacetyl production by Lactococcus lactis subsp. lactis biovar diacetylactis. Journal of Bioscience and Bioengineering, 89(1), 87-92. [Link]

  • Haukeli, A. D., & Lie, S. (1971). Production of diacetyl and acetoin by yeasts during fermentation of beer. Journal of the Institute of Brewing, 77(6), 538-543. [Link]

  • Inoue, T., et al. (1973). Formation of diacetyl and acetoin during beer fermentation. Report of the Research Laboratories of Kirin Brewery Co., Ltd., 16, 1-10.
  • Lee, S. Y., & Chang, H. N. (1995). Production of 2,3-butanediol from glucose by Klebsiella oxytoca. Biotechnology Letters, 17(1), 77-82. [Link]

  • Ui, S., et al. (2003). Overproduction of 2,3-butanediol by a metabolically engineered Klebsiella pneumoniae. Applied and Environmental Microbiology, 69(11), 6439-6445. [Link]

  • Zhang, L., et al. (2012). Metabolic engineering of Escherichia coli for high-yield 2,3-butanediol production. Metabolic Engineering, 14(5), 519-525. [Link]

  • Ji, X. J., et al. (2011). Engineering Klebsiella oxytoca for high-yield 2,3-butanediol production from glucose and xylose. Applied Microbiology and Biotechnology, 90(3), 1157-1165. [Link]

  • Xiao, Z., & Lu, J. R. (2014). Strategies for enhancing 2,3-butanediol production by Klebsiella pneumoniae from glucose. Bioresource Technology, 155, 431-438. [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to Acetoacetate Derivatives for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, acetoacetate derivatives serve as pivotal building blocks. Their utility is deeply rooted in their unique chemical structure, characterized by a β-keto ester moi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical synthesis, acetoacetate derivatives serve as pivotal building blocks. Their utility is deeply rooted in their unique chemical structure, characterized by a β-keto ester moiety. This functionality imparts a rich reactivity, making them versatile precursors for a wide array of more complex molecules. A profound understanding of their structural and electronic properties is paramount for their effective application. Spectroscopic techniques offer a powerful lens through which we can probe these characteristics with precision.

This guide provides an in-depth comparative analysis of the spectroscopic signatures of three key acetoacetate derivatives: methyl acetoacetate , tert-butyl acetoacetate , and ethyl 2-chloroacetoacetate . By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify, characterize, and utilize these valuable compounds. We will delve into the causality behind the observed spectral differences, grounded in the principles of chemical structure and reactivity.

The Dynamic Nature of Acetoacetate Derivatives: Keto-Enol Tautomerism

A central theme in the chemistry of acetoacetate derivatives is the phenomenon of keto-enol tautomerism. This intramolecular equilibrium between the keto and enol forms is a dynamic process that significantly influences the spectroscopic properties and reactivity of these compounds.[1] The position of this equilibrium is sensitive to factors such as the molecular structure, solvent polarity, and temperature.[2]

Caption: The equilibrium between the keto and enol tautomers of an acetoacetate ester.

The presence of both tautomers in solution gives rise to distinct sets of signals in their NMR spectra and characteristic bands in their IR and UV-Vis spectra. Understanding this equilibrium is the first step in deciphering the spectroscopic data of these compounds.

Comparative Spectroscopic Analysis

In the following sections, we will dissect the spectroscopic data for our three chosen acetoacetate derivatives. The data presented is a synthesis of information from reputable databases and scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectra of acetoacetate derivatives are characterized by signals arising from the protons of the ester group, the acetyl methyl group, and the α-methylene or methine group. The presence of both keto and enol forms leads to a doubling of some of these signals, with their integration reflecting the relative abundance of each tautomer.

CompoundEster Group Protons (δ, ppm)Acetyl CH₃ (δ, ppm)α-H (Keto) (δ, ppm)=CH (Enol) (δ, ppm)Enol OH (δ, ppm)
Methyl Acetoacetate ~3.7 (s, 3H)~2.3 (s, 3H)~3.7 (s, 2H)~5.0 (s, 1H)~12.1 (br s, 1H)
tert-Butyl Acetoacetate ~1.5 (s, 9H)[3][4][5]~2.2 (s, 3H)[3][4][5]~3.4 (s, 2H)[3][4][5]~4.9 (s, 1H)~12.2 (br s, 1H)
Ethyl 2-chloroacetoacetate ~1.3 (t, 3H), ~4.3 (q, 2H)[6]~2.4 (s, 3H)~4.7 (s, 1H)--

Causality Behind the Chemical Shifts:

  • Ester Group: The chemical shift of the ester group protons is influenced by the electronegativity of the adjacent oxygen atom. The singlet for the methyl group in methyl acetoacetate appears at a typical downfield position. The bulky tert-butyl group in tert-butyl acetoacetate shows a characteristic singlet further upfield due to the shielding effect of the three methyl groups. The ethyl group in ethyl 2-chloroacetoacetate displays a classic triplet-quartet pattern.

  • Keto-Enol Protons: The α-protons of the keto form are deshielded by the two adjacent carbonyl groups, resulting in a singlet around 3.4-3.7 ppm. In the enol form, the vinylic proton appears further downfield (~4.9-5.0 ppm), and the enolic hydroxyl proton is highly deshielded due to intramolecular hydrogen bonding, appearing as a broad singlet at a very low field (~12 ppm).

  • α-Substitution: The presence of an electron-withdrawing chloro group at the α-position in ethyl 2-chloroacetoacetate significantly deshields the α-proton, shifting its signal downfield to ~4.7 ppm.[1] In this derivative, the keto form is heavily favored, and signals for the enol form are often not observed.[1]

The ¹³C NMR spectra provide complementary information about the carbon framework. The carbonyl carbons are particularly diagnostic, appearing at the downfield end of the spectrum.

CompoundEster C=O (δ, ppm)Keto C=O (δ, ppm)Ester Alkyl C (δ, ppm)Acetyl CH₃ (δ, ppm)α-C (Keto) (δ, ppm)
Methyl Acetoacetate ~168~201~52~30~50
tert-Butyl Acetoacetate ~167[7]~202[7]~82 (quat.), ~28 (CH₃)[7]~31~52
Ethyl 2-chloroacetoacetate ~165~196~63 (CH₂), ~14 (CH₃)~29~61

Causality Behind the Chemical Shifts:

  • Carbonyl Carbons: The carbonyl carbons of the keto and ester groups are highly deshielded and appear at low field. The ketone carbonyl is typically more deshielded than the ester carbonyl.[8]

  • Ester Group Carbons: The chemical shifts of the ester alkyl carbons are influenced by their proximity to the electronegative oxygen. The quaternary carbon of the tert-butyl group is significantly downfield.

  • α-Carbon: The α-carbon is deshielded by the adjacent carbonyl groups. The presence of the electron-withdrawing chlorine atom in ethyl 2-chloroacetoacetate causes a significant downfield shift of the α-carbon signal.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The carbonyl stretching vibrations are particularly intense and diagnostic for acetoacetate derivatives.

CompoundC=O (Keto) Stretch (cm⁻¹)C=O (Ester) Stretch (cm⁻¹)C-O Stretch (cm⁻¹)O-H (Enol) Stretch (cm⁻¹)
Methyl Acetoacetate ~1745~1720~1200-1300~2700-3300 (broad)
tert-Butyl Acetoacetate ~1740~1715[3]~1150-1300~2700-3300 (broad)
Ethyl 2-chloroacetoacetate ~1765~1730[9]~1100-1300-

Causality Behind the Vibrational Frequencies:

  • Carbonyl Stretches: Acetoacetate derivatives exhibit two distinct carbonyl stretching bands. The ketone carbonyl generally appears at a higher wavenumber than the ester carbonyl. The presence of the enol form can lead to a broadening of these bands and the appearance of a C=C stretching vibration around 1650 cm⁻¹.

  • Influence of the Ester Group: The electronic effect of the ester group on the carbonyl stretching frequencies is generally small.

  • α-Halogenation: The presence of an electron-withdrawing halogen on the α-carbon increases the C=O bond order through an inductive effect, leading to a shift to a higher wavenumber (frequency).[10] This is clearly observed in the spectrum of ethyl 2-chloroacetoacetate.[9][10]

  • Enol O-H Stretch: The intramolecularly hydrogen-bonded hydroxyl group of the enol tautomer gives rise to a very broad absorption band in the 2700-3300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. The keto and enol forms of acetoacetate derivatives have distinct UV-Vis absorption profiles.

Compoundλmax (Keto, n→π) (nm)λmax (Enol, π→π) (nm)
Methyl Acetoacetate ~275~245
tert-Butyl Acetoacetate ~275~245
Ethyl 2-chloroacetoacetate ~280-

Causality Behind the Absorption Maxima:

  • Keto Tautomer: The keto form exhibits a weak absorption band around 275 nm, which is attributed to the n→π* transition of the isolated ketone carbonyl group.[11]

  • Enol Tautomer: The enol form possesses a conjugated π-system (C=C-C=O), which gives rise to a more intense π→π* transition at a shorter wavelength, typically around 245 nm.[6] The position of this absorption is sensitive to the solvent.[12]

  • α-Substitution: The introduction of a chloro group can cause a slight red shift (bathochromic shift) in the n→π* transition of the keto form.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. Electron Ionization (EI) is a common technique for the analysis of these relatively volatile compounds.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
Methyl Acetoacetate 116101, 85, 74, 59, 43
tert-Butyl Acetoacetate 158[13]101, 85, 57, 43[3][13]
Ethyl 2-chloroacetoacetate 164/166129/131, 119/121, 93/95, 43[9]

Causality Behind the Fragmentation:

  • Molecular Ion: The molecular ion peak is typically observed for acetoacetate derivatives, although its intensity may be weak. For ethyl 2-chloroacetoacetate, the presence of chlorine results in a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[9]

  • Common Fragmentation Pathways:

    • Loss of the alkoxy group from the ester: This results in an acylium ion. For example, loss of ·OCH₃ (31 amu) from methyl acetoacetate gives a fragment at m/z 85.

    • McLafferty Rearrangement: This is a common fragmentation for carbonyl compounds with a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the α-β bond.

    • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is also a prominent fragmentation pathway. The acetyl group (CH₃CO⁺) at m/z 43 is a common and often abundant fragment.[14][15]

  • Influence of the Ester Group: The fragmentation pattern is significantly influenced by the nature of the ester group. The tert-butyl group in tert-butyl acetoacetate readily fragments to form a stable tert-butyl cation at m/z 57.[13]

  • Influence of α-Substitution: The presence of a chlorine atom in ethyl 2-chloroacetoacetate directs the fragmentation, with the loss of a chlorine radical or HCl being possible pathways.

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.

Protocol for NMR Spectroscopy

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of the acetoacetate derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. acq2 Acquire the ¹H and ¹³C NMR spectra. acq1->acq2 acq3 Ensure a sufficient number of scans for a good signal-to-noise ratio. acq2->acq3 proc1 Apply Fourier transformation, phase correction, and baseline correction to the raw data. proc2 Reference the spectra to the TMS signal. proc1->proc2 proc3 Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the keto and enol forms. proc2->proc3 caption Workflow for NMR spectroscopic analysis of acetoacetate derivatives. IR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place one drop of the neat liquid acetoacetate derivative onto a clean, dry salt plate (e.g., NaCl or KBr). prep2 Place a second salt plate on top to create a thin liquid film. prep1->prep2 acq1 Place the salt plates in the spectrometer's sample holder. acq2 Acquire a background spectrum of the empty beam. acq1->acq2 acq3 Acquire the sample spectrum. acq2->acq3 proc1 The instrument software will automatically ratio the sample spectrum against the background spectrum. proc2 Identify the characteristic absorption bands. proc1->proc2 caption Workflow for IR spectroscopic analysis of neat liquid samples.

Caption: Workflow for IR analysis of neat liquids.

Protocol for UV-Vis Spectroscopy

UVVis_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare a dilute solution of the acetoacetate derivative in a UV-transparent solvent (e.g., ethanol, hexane). prep2 The concentration should be adjusted to give an absorbance in the range of 0.1-1.0. prep1->prep2 acq1 Use a quartz cuvette. acq2 Record a baseline spectrum with the pure solvent. acq1->acq2 acq3 Record the UV-Vis spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm). acq2->acq3 proc1 The baseline is automatically subtracted from the sample spectrum. proc2 Identify the wavelength(s) of maximum absorbance (λmax). proc1->proc2 caption Workflow for UV-Vis spectroscopic analysis.

Caption: Workflow for UV-Vis spectroscopic analysis.

Protocol for Mass Spectrometry (Electron Ionization)

MS_Protocol cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection intro1 Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). ion1 The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). intro1->ion1 ion2 This causes the ejection of an electron, forming a molecular ion (M⁺). ion1->ion2 sep1 The molecular ion and any fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). ion2->sep1 det1 The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value. sep1->det1 caption Workflow for Electron Ionization Mass Spectrometry.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

This guide has provided a comprehensive spectroscopic comparison of methyl acetoacetate, tert-butyl acetoacetate, and ethyl 2-chloroacetoacetate. By understanding the principles behind the observed spectral differences, researchers can confidently identify and characterize these and other related acetoacetate derivatives. The detailed experimental protocols provided serve as a practical resource for obtaining high-quality spectroscopic data. As with any analytical endeavor, a combination of these techniques will provide the most complete and unambiguous structural elucidation.

References

  • PubChem. Tert-butyl acetoacetate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 2-chloroacetoacetate. National Center for Biotechnology Information. [Link]

  • SpectraBase. tert-Butyl Acetoacetate. [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. [Link]

  • Whitman College. GCMS Section 6.14. [Link]

  • Instructables. How to Read a Simple Mass Spectrum. [Link]

  • ResearchGate. NMR spectrum of a) acetoacetate.Al (pink), b) methylacetate.Al... [Link]

  • ACS Publications. Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. [Link]

  • MDPI. Synthetic Access to Aromatic α-Haloketones. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • AOCS. Alkyl Esters Other than Methyl. [Link]

  • ACS Publications. Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Université de Liège. Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase. [Link]

  • PubMed. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. [Link]

  • ACS Publications. Mass spectrometry in structural and stereochemical problems. 254. Elucidation of the course of the electron impact induced fragmentation of .alpha.,.beta.-unsaturated 3-keto steroids. [Link]

  • YouTube. Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. [Link]

  • SOAR. MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATIO. [Link]

  • TutorChase. What are the common fragments in mass spectrometry for esters? [Link]

  • YouTube. Acetoacetic Ester Synthesis Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • Canadian Center of Science and Education. Analysis of Butyl Butyrate Mass Spectrum. [Link]

  • NIH. Structural characterization of wax esters by electron ionization mass spectrometry. [Link]

  • Chemistry LibreTexts. 9.7: 13C-NMR Spectroscopy. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-acetoxy-2-methylacetoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-acetoxy-2-methylacetoacetate
© Copyright 2026 BenchChem. All Rights Reserved.